1-Ethoxy-3-methyl-5-nitrobenzene
Description
Properties
IUPAC Name |
1-ethoxy-3-methyl-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9-5-7(2)4-8(6-9)10(11)12/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGTUCAPQJXTQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801293888 | |
| Record name | Benzene, 1-ethoxy-3-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1881328-93-3 | |
| Record name | Benzene, 1-ethoxy-3-methyl-5-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1881328-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-ethoxy-3-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Ethoxy-3-methyl-5-nitrobenzene chemical structure and IUPAC nomenclature
An In-depth Technical Guide to 1-Ethoxy-3-methyl-5-nitrobenzene
Introduction
1-Ethoxy-3-methyl-5-nitrobenzene is a substituted nitroaromatic compound. As a member of this class, it holds potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals, agrochemicals, and dye manufacturing. The strategic placement of its functional groups—an electron-donating ethoxy group, an electron-donating methyl group, and a powerful electron-withdrawing nitro group—creates a unique electronic profile on the benzene ring, influencing its reactivity and potential for further functionalization. This guide provides a comprehensive technical overview of its structure, nomenclature, a proposed synthetic pathway, and predicted analytical characteristics, designed for researchers and professionals in chemical and drug development.
Chemical Structure and IUPAC Nomenclature
The systematic name of a molecule provides an unambiguous description of its chemical structure. The name "1-Ethoxy-3-methyl-5-nitrobenzene" is derived following the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC).[1][2]
1.1 IUPAC Nomenclature Breakdown:
-
Parent Hydride: The core structure is a benzene ring.
-
Principal Characteristic Group: While ethers and nitro compounds can be named using functional class nomenclature, substitutive nomenclature is preferred for complex structures.[3] In this system, all substituents are treated as prefixes.
-
Substituents: The benzene ring is decorated with three distinct groups:
-
An ethoxy group (-OCH₂CH₃)
-
A methyl group (-CH₃)
-
A nitro group (-NO₂)
-
-
Numbering (Locants): The substituents are listed alphabetically (Ethoxy, Methyl, Nitro). The numbering of the benzene ring is assigned to give the lowest possible set of locants. Assigning the ethoxy group to position 1 gives the sequence 1, 3, 5. This is the lowest possible numbering scheme for this substitution pattern.[4]
Therefore, the systematic IUPAC name is 1-ethoxy-3-methyl-5-nitrobenzene .
1.2 Structural Representation:
The chemical structure is a benzene ring with the ethoxy group at carbon 1, the methyl group at carbon 3, and the nitro group at carbon 5.
Caption: Chemical structure of 1-Ethoxy-3-methyl-5-nitrobenzene.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Source/Basis |
| Molecular Formula | C₉H₁₁NO₃ | Structural Analysis |
| Molecular Weight | 181.19 g/mol | Calculation |
| Appearance | Pale yellow solid or oil | Analogy to nitrophenetoles[5] |
| logP (Octanol/Water) | ~2.5 - 3.0 | Estimation based on 1-ethoxy-3-nitrobenzene (1.99)[6] and addition of a methyl group. |
| Hydrogen Bond Donors | 0 | Structural Analysis[7] |
| Hydrogen Bond Acceptors | 3 (3 on NO₂, 1 on ether O) | Structural Analysis[7] |
| Rotatable Bonds | 3 | Structural Analysis[7] |
Proposed Synthetic Pathway: Electrophilic Aromatic Substitution
A logical and field-proven approach to synthesizing 1-ethoxy-3-methyl-5-nitrobenzene is through the electrophilic nitration of the precursor, 1-ethoxy-3-methylbenzene. The success of this synthesis hinges on understanding the directing effects of the substituents on the starting material.
3.1 Rationale and Mechanistic Insight:
-
Starting Material: 1-ethoxy-3-methylbenzene (also known as 3-ethoxytoluene) is the logical precursor.
-
Reagents: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard reagent for generating the powerful electrophile required, the nitronium ion (NO₂⁺).[8]
-
Directing Effects: The benzene ring possesses two activating, electron-donating groups:
-
Ethoxy Group (-OEt): A strongly activating ortho, para-director. It activates positions 2, 4, and 6 relative to its own position (C1).
-
Methyl Group (-CH₃): A weakly activating ortho, para-director. It activates positions 2, 4, and 6 relative to its own position (C3).
-
-
Regioselectivity: The incoming electrophile (NO₂⁺) will preferentially attack the positions most activated by both groups. The position C5 is para to the ethoxy group and ortho to the methyl group. This position is sterically accessible and electronically enriched, making it the major site of nitration. While other isomers may form in minor quantities, the 5-nitro product is expected to be the major isomer.[9]
Caption: Proposed synthesis via electrophilic nitration.
3.2 Experimental Protocol (Self-Validating System):
This protocol is a hypothetical, best-practice procedure designed to ensure verification at each stage.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-ethoxy-3-methylbenzene (1.0 eq). Cool the flask in an ice/salt bath to 0 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.1 eq) while cooling in an ice bath. Causality: Sulfuric acid acts as a catalyst to protonate nitric acid, facilitating the formation of the essential nitronium ion (NO₂⁺) electrophile.
-
Electrophilic Addition: Add the prepared nitrating mixture dropwise to the stirred solution of 1-ethoxy-3-methylbenzene over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Trustworthiness: Slow, cold addition prevents runaway reactions and minimizes the formation of dinitrated byproducts.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Workup: Once the reaction is complete, pour the mixture slowly over crushed ice. This will quench the reaction and precipitate the crude product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers.
-
Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize residual acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 1-ethoxy-3-methyl-5-nitrobenzene isomer from any minor byproducts.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure. The following data are predicted based on the known effects of the substituents.
| Technique | Predicted Data |
| ¹H NMR | Aromatic Protons (3H): Three distinct signals in the aromatic region (~7.0-8.0 ppm), likely appearing as singlets or narrow doublets/triplets due to meta-coupling. Ethoxy Protons (5H): A quartet (~4.0 ppm, 2H, -OCH₂-) and a triplet (~1.4 ppm, 3H, -CH₃). Methyl Protons (3H): A singlet (~2.4 ppm, 3H, Ar-CH₃). |
| ¹³C NMR | Aromatic Carbons: Six distinct signals for the aromatic carbons, with carbons attached to the nitro group being the most downfield. Aliphatic Carbons: Three signals for the ethoxy and methyl carbons. |
| IR Spectroscopy | Ar-NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretches at ~1530-1500 cm⁻¹ and ~1350-1330 cm⁻¹. C-O-C Ether Stretch: A strong band around ~1250-1050 cm⁻¹. Aromatic C-H Stretch: Signals above 3000 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 181. |
Note: These are predicted values. Actual experimental values may vary slightly.
Reactivity and Potential Applications
The primary utility of 1-ethoxy-3-methyl-5-nitrobenzene in drug development and fine chemical synthesis lies in the reactivity of its nitro group.
5.1 Key Reaction: Reduction of the Nitro Group
The nitro group is a synthetic linchpin, as it can be readily reduced to a primary amine (aniline derivative). This transformation is fundamental in building more complex molecular scaffolds.[8] A common and effective method involves reduction with a metal in acidic conditions, such as tin (Sn) and hydrochloric acid (HCl).
Caption: Reduction of the nitro group to form the corresponding aniline.
The resulting aniline, 5-Ethoxy-3-methylaniline , is a valuable building block. The amine functionality can be used in a wide array of subsequent reactions, including amide bond formation, diazotization, and as a nucleophile in substitution reactions, opening pathways to diverse classes of compounds.
5.2 Potential Applications:
-
Pharmaceutical Intermediate: As a precursor to substituted anilines, which are common motifs in active pharmaceutical ingredients.
-
Dye Synthesis: Aniline derivatives are foundational in the synthesis of azo dyes and other colorants.
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Material Science: Used in the creation of specialized polymers and other organic materials.
Safety and Handling
Nitroaromatic compounds should be handled with care due to their potential toxicity.[10]
-
Exposure: Avoid inhalation, ingestion, and skin contact. Nitrobenzene and its derivatives can be readily absorbed through the skin.[10]
-
Toxicity: The primary toxic effect of many nitroaromatics is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[10]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves (nitrile or other resistant material), and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.
References
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PubChem. (n.d.). 1-Methoxy-3-methyl-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, 1-ethoxy-3-nitro- (CAS 621-52-3). Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Benzene, 1-chloro-2-ethoxy-3-methoxy-5-methyl-4-nitro-. Substance Registry Services. Retrieved from [Link]
- IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
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NIST. (n.d.). Benzene, 1-ethoxy-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-ethoxy-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.).
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Michigan State University Department of Chemistry. (n.d.). Nomenclature of Organic Compounds. Retrieved from [Link]
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NIST. (n.d.). Mass spectrum of Benzene, 1-ethoxy-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
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Chemguide. (n.d.). Naming aromatic compounds. Retrieved from [Link]
- IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Chapter P-1).
- Royal Society of Chemistry. (n.d.).
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Academia.edu. (n.d.). 1-Ethoxy-4-nitrobenzene. Retrieved from [Link]
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Stenutz. (n.d.). 1-ethoxy-4-nitrobenzene. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same.
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ResearchGate. (n.d.). Scheme 4. Reaction of 1 with Ethoxybenzene. Retrieved from [Link]
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YouTube. (2024, February 5). Reactions of Methylbenzene and Nitrobenzene Chemistry Unit 2. JayChem. Retrieved from [Link]
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GOV.UK. (2024, July 22). Nitrobenzene: toxicological overview. Retrieved from [Link]
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Literature review on 1-Ethoxy-3-methyl-5-nitrobenzene analogs
An In-Depth Technical Guide to 1-Ethoxy-3-methyl-5-nitrobenzene Analogs: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Dichotomy of the Nitroaromatic Scaffold
The 1-ethoxy-3-methyl-5-nitrobenzene core represents a fascinating and challenging scaffold in medicinal chemistry. As with most nitroaromatic compounds, its derivatives are defined by the potent electron-withdrawing nature of the nitro group (–NO₂). This functional group is a chemical chameleon, acting as both a critical pharmacophore for therapeutic activity and a potential toxicophore responsible for significant safety concerns.[1] The biological effects of these compounds, whether beneficial or detrimental, are almost entirely dependent on the complex reductive metabolism of the nitro group within biological systems.[2]
This guide offers a comprehensive review for researchers and drug development professionals on the synthesis, biological activities, and structure-activity relationships (SAR) of 1-ethoxy-3-methyl-5-nitrobenzene analogs. We will delve into the causality behind experimental choices, focusing on how the unique properties of the nitroaromatic core can be harnessed for therapeutic benefit, particularly in the context of hypoxia-activated prodrugs for cancer therapy, while navigating the inherent toxicological risks.[3][4]
Part 1: Synthetic Strategies for Analog Generation
The generation of a diverse library of 1-ethoxy-3-methyl-5-nitrobenzene analogs hinges on established and reliable synthetic methodologies. The primary approaches involve either introducing the nitro group onto a pre-existing substituted benzene ring or, more commonly for this class, building the molecule around a substituted nitrophenol intermediate.
Core Synthesis via Williamson Ether Synthesis
The most direct and versatile method for preparing the target analogs is the Williamson ether synthesis.[5] This classical Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[6] For the synthesis of the parent scaffold, this translates to the reaction of 3-methyl-5-nitrophenoxide with an ethylating agent.
The causality behind this choice is clear: phenols are sufficiently acidic to be readily deprotonated by a moderately strong base like sodium hydroxide to form the nucleophilic phenoxide.[7] The subsequent reaction with a primary alkyl halide, such as ethyl iodide or ethyl bromide, proceeds efficiently with minimal competing elimination reactions.[8][9] This strategy allows for high modularity; by varying the starting nitrophenol and the alkyl halide, a wide array of analogs with different alkoxy chains and substitution patterns on the aromatic ring can be generated.[10]
Experimental Protocol: Synthesis of 1-Ethoxy-3-methyl-5-nitrobenzene
This protocol describes a representative synthesis based on the Williamson etherification of 3-methyl-5-nitrophenol.
Materials:
-
3-methyl-5-nitrophenol
-
Sodium hydroxide (NaOH)
-
Ethyl iodide (CH₃CH₂I)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Deprotonation: To a solution of 3-methyl-5-nitrophenol (1.0 eq) in anhydrous DMF, add sodium hydroxide (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes. The formation of the sodium phenoxide salt will be observed. Rationale: The use of a polar aprotic solvent like DMF enhances the nucleophilicity of the phenoxide and accelerates the Sₙ2 reaction.
-
Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into cold water and extract with diethyl ether (3 x 50 mL). Rationale: This step quenches the reaction and transfers the organic product into an immiscible solvent for separation from inorganic salts and DMF.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Rationale: The washes remove residual base (bicarbonate) and salts (water, brine), purifying the crude product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-ethoxy-3-methyl-5-nitrobenzene.
Visualization of Synthetic Workflow
Caption: General workflow for the Williamson ether synthesis of the target compound.
Part 2: Biological Activity and Mechanism of Action
The nitroaromatic scaffold is a double-edged sword. Its utility and toxicity are both governed by the same underlying mechanism: the enzymatic reduction of the nitro group.[11][12]
The Central Role of Nitroreduction
In biological systems, nitroaromatic compounds (ArNO₂) can undergo either a one-electron or a two-electron reduction, primarily catalyzed by flavoenzymes such as NADPH:cytochrome P450 reductases or bacterial-like nitroreductases.[13][14]
-
One-Electron Reduction: This pathway forms a highly reactive nitro radical anion (ArNO₂⁻•). In the presence of oxygen (normoxic conditions), this radical rapidly transfers its electron to O₂, regenerating the parent nitroaromatic compound and producing a superoxide radical (O₂⁻•). This "futile cycling" leads to the generation of reactive oxygen species (ROS), causing significant oxidative stress and cytotoxicity.[15]
-
Two-Electron Reduction: This pathway, often favored by specific bacterial or tumor-associated nitroreductases, bypasses the radical intermediate and directly forms a nitroso species (ArNO). This is a critical step in the bioactivation of many nitroaromatic prodrugs. Further reduction yields the corresponding hydroxylamine (ArNHOH) and ultimately the amine (ArNH₂). The hydroxylamine intermediates are often highly reactive and are implicated in both the therapeutic effects and the genotoxicity of these compounds.[11][16]
Caption: Bioreduction pathways of nitroaromatic compounds under different conditions.
Application as Hypoxia-Activated Prodrugs (HAPs)
The most promising therapeutic application for nitroaromatic analogs is in oncology as hypoxia-activated prodrugs (HAPs).[17] Solid tumors often contain regions of low oxygen (hypoxia), a condition that makes them resistant to conventional radiation and chemotherapy.[4]
This hypoxic environment is ideal for the selective activation of nitroaromatic compounds. Under low oxygen conditions, the futile one-electron reduction cycle is suppressed, allowing the full reduction of the nitro group to proceed.[18] This bioactivation can be designed to release a potent cytotoxic effector molecule only within the tumor microenvironment, thereby minimizing damage to healthy, well-oxygenated tissues.[17][19] Analogs of 1-ethoxy-3-methyl-5-nitrobenzene can be designed as HAPs where the nitroaromatic moiety acts as the "trigger" and a cytotoxic "warhead" is attached via a linker that is cleaved upon nitro-group reduction.[18]
Part 3: Structure-Activity Relationships (SAR) and Toxicity
The therapeutic index of any nitroaromatic drug is a delicate balance between its desired biological activity and its inherent toxicity. Modifying the substituents on the benzene ring allows for the fine-tuning of these properties.
Key Physicochemical Drivers of Activity
Decades of research, including Quantitative Structure-Activity Relationship (QSAR) studies, have identified two primary factors that govern the activity of nitrobenzenes:[20]
-
Hydrophobicity (log Kₒw): This parameter influences the compound's ability to cross cell membranes and reach its intracellular target enzymes. A moderate level of lipophilicity is generally required for good cell penetration.
-
Electron Affinity (Reduction Potential): The ease with which the nitro group accepts an electron is a critical determinant of its bioreduction rate. The presence of additional electron-withdrawing groups on the ring (e.g., halogens, other nitro groups) generally increases the reduction potential, making the compound easier to reduce and often more potent (and potentially more toxic). Conversely, electron-donating groups (like the ethoxy and methyl groups in the parent scaffold) decrease the reduction potential.[16]
Influence of Substitution Patterns
The placement and nature of substituents have a profound impact on biological outcomes.
| Substituent Modification | General Effect on Property | Rationale & Causality |
| Position of Nitro Group | Varies; para-isomers often more toxic than meta or ortho.[21] | Steric and electronic factors influence the accessibility of the nitro group to the active site of reductase enzymes. |
| Additional Electron-Withdrawing Groups (e.g., -Cl, -CF₃) | Increases potency and potential toxicity.[20] | Lowers the energy of the lowest unoccupied molecular orbital (LUMO), making the nitro group easier to reduce. |
| Additional Electron-Donating Groups (e.g., -OH, -NH₂) | Decreases reduction potential; may alter mechanism or increase toxicity via other pathways.[21] | Raises the energy of the LUMO, making reduction more difficult. However, groups like amines can be metabolized to toxic species themselves. |
| Alkoxy Chain Length (e.g., ethoxy vs. methoxy vs. propoxy) | Modulates hydrophobicity (log Kₒw). | Affects membrane permeability and binding to hydrophobic pockets in target proteins. |
It is crucial to recognize that the nitro group can be considered both a pharmacophore and a toxicophore.[22] The same reactive intermediates (nitroso, hydroxylamine) responsible for the desired cytotoxic effect in cancer cells are also responsible for potential mutagenicity and off-target toxicity.[23][24] The primary challenge in this field is to design analogs with an optimized reduction potential, enabling selective activation in the target tissue (e.g., hypoxic tumors) while remaining inert in healthy tissues.[16]
Conclusion and Future Directions
Analogs based on the 1-ethoxy-3-methyl-5-nitrobenzene scaffold represent a class of compounds with significant, albeit challenging, therapeutic potential. Their utility is intrinsically linked to the reductive bioactivation of the nitro group, a mechanism that is both the source of their promise as hypoxia-activated prodrugs and the root of their toxicity concerns.
Future research must focus on a multi-parameter optimization approach. The goal is to develop analogs with a finely tuned "redox window," where they are readily activated by reductases overexpressed in diseased tissues (like tumors) but remain stable under normal physiological conditions. This involves synthesizing derivatives with varied electronic and steric properties to build robust SAR models. By integrating intelligent synthetic design with a deep understanding of the underlying biochemical mechanisms, it may be possible to unlock the full therapeutic potential of this potent chemical class, transforming a historical toxicophore into a targeted and effective weapon against disease.
References
A complete list of all sources cited is provided below, including the title, source, and a valid, clickable URL for verification. Please note: The provided list is a compilation of sources used to generate this guide and is not an exhaustive bibliography of the field.
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[13] Čėnas, N., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Antioxidants. Available at: [Link]
[25] Water Quality Australia. Nitrobenzenes in freshwater and marine water. Available at: [Link]
[14] Čėnas, N., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. PubMed. Available at: [Link]
[23] Wang, Y., et al. (1995). The genotoxicity of substituted nitrobenzenes and the quantitative structure-activity relationship studies. Mutation Research/Genetic Toxicology. Available at: [Link]
[20] Cronin, M. T. D., & Schultz, T. W. (1997). Quantitative Structure−Activity Analyses of Nitrobenzene Toxicity to Tetrahymena pyriformis. Chemical Research in Toxicology. Available at: [Link]
[15] Abreu, P. A., et al. (2023). Bioreduction of the nitro group by nitroreductases (NTR) or others... ResearchGate. Available at: [Link]
[19] Liu, Y., et al. (2021). Hypoxia-activated prodrugs and redox-responsive nanocarriers. Journal of Nanobiotechnology. Available at: [Link]
[3] Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology. Available at: [Link]
[26] Cavallito, C. J., & Haskell, T. H. (1945). The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). Industrial & Engineering Chemistry Product Research and Development. Available at: [Link]
[12] SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Available at: [Link]
[17] Duan, J., et al. (2023). Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives. Journal of Medicinal Chemistry. Available at: [Link]
[27] Filo. (2025). (a) write the chemical equation for Williamson's synthesis . (b) give a m... Available at: [Link]
[16] Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. Available at: [Link]
[4] Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules. Available at: [Link]
[18] Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. ResearchGate. Available at: [Link]
[21] Su, L., et al. (2019). Combined Toxicity of Nitro-Substituted Benzenes and Zinc to Photobacterium Phosphoreum: Evaluation and QSAR Analysis. International Journal of Environmental Research and Public Health. Available at: [Link]
[28] ResearchGate. Chemical structures of some hypoxia-activated nitro(het)aromatic prodrugs. Available at: [Link]
[5] Cambridge University Press. (n.d.). Williamson Ether Synthesis. Available at: [Link]
[8] McBurney, B., et al. (2004). 1-Ethoxy-4-nitrobenzene. Academia.edu. Available at: [Link]
[29] ResearchGate. The evaluation results of joint toxicity of nitro-substituted benzenes... Available at: [Link]
[30] Spain, J. C., et al. (2000). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]
[7] University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. Available at: [Link]
[22] Olender, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Organics. Available at: [Link]
[31] Vaia. (n.d.). Show how you would use the Williamson ether synthesis to prepare the following ethers. Available at: [Link]
[9] McBurney, B., et al. (2014). 1-Ethoxy-4-nitrobenzene. ResearchGate. Available at: [Link]
[2] Olender, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]
[32] Piechowska, M., et al. (2023). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. The Journal of Organic Chemistry. Available at: [Link]
[6] Quora. (2016). What is Williamson's ether synthesis? Available at: [Link]
[1] Olender, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Available at: [Link]
[24] Spain, J. C., et al. (2000). Nitroaromatic Compounds, from Synthesis to Biodegradation. ASM Journals. Available at: [Link]
[10] ResearchGate. (2025). Synthesis of Substituted Alkoxy Benzene Minilibraries, for the Discovery of New Insect Olfaction or Gustation Inhibitors. Available at: [Link]
[33] Kadhim, R. J., & Al-Amiery, A. A. (2022). SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical and Life Sciences. Available at: [Link]
[34] Piechowska, M., et al. (2023). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. The Journal of Organic Chemistry. Available at: [Link]
[35] Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
[36] Gholampour, N., et al. (2023). Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors. Scientific Reports. Available at: [Link]
[37] ResearchGate. (2025). 6-Nitrobenzimidazole derivatives: Potential phosphodiesterase inhibitors: Synthesis and structure-activity relationship. Available at: [Link]
[38] ResearchGate. 6-Nitrobenzimidazole derivatives: Potential phosphodiesterase inhibitors: Synthesis and structure–activity relationship. Available at: [Link]
[39] Stenutz. (n.d.). 1-ethoxy-4-nitrobenzene. Available at: [Link]
[40] Chemsrc. (2025). 1-Ethoxy-4-nitrobenzene. Available at: [Link]
[41] UPCommons. (n.d.). European Journal of Medicinal Chemistry. Available at: [Link]
[42] Tani, K., et al. (2005). Quantitative structure-activity relationship analysis of inhibitors of the nicotine metabolizing CYP2A6 enzyme. Journal of Medicinal Chemistry. Available at: [Link]
[43] de Oliveira, R. B., et al. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Molecules. Available at: [Link]
[44] PubChem. (n.d.). 1-Methoxy-3-methyl-5-nitrobenzene. Available at: [Link]
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CAS number and molecular weight of 1-Ethoxy-3-methyl-5-nitrobenzene
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Critical Intermediate for 3,5-Disubstituted Aniline Scaffolds
Part 1: Executive Identity & Core Data
1-Ethoxy-3-methyl-5-nitrobenzene is a specialized aromatic building block utilized primarily in the synthesis of pharmaceutical intermediates. Its 1,3,5-substitution pattern (meta-substitution) is highly valued in medicinal chemistry for creating conformationally stable drug scaffolds, particularly in the development of kinase inhibitors and PROTAC linkers where the "meta-effect" influences binding affinity.
Chemical Identity Table[1]
| Property | Data Specification |
| Chemical Name | 1-Ethoxy-3-methyl-5-nitrobenzene |
| CAS Number | 1881328-93-3 |
| Molecular Weight | 181.19 g/mol |
| Molecular Formula | |
| Synonyms | 3-Ethoxy-5-nitrotoluene; 5-Nitro-m-cresol ethyl ether |
| Physical State | Pale yellow solid or oil (depending on purity/temperature) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |
| SMILES | CCOC1=CC(=CC(=C1)C)[O-] |
Part 2: Synthesis & Experimental Methodology
As a Senior Application Scientist, I advise against relying on generic "ether synthesis" protocols. The nitrated ring system of the precursor (3-methyl-5-nitrophenol) increases the acidity of the phenolic hydroxyl group (
The following protocol is a self-validating system designed to maximize yield while minimizing the formation of C-alkylated byproducts.
Precursor Selection[3]
-
Starting Material: 3-Methyl-5-nitrophenol (CAS: 127818-58-0).[1][2][3][4]
-
Reagent: Iodoethane (Ethyl Iodide) is preferred over diethyl sulfate due to easier workup and lower toxicity profile, though it requires protection from light.
-
Base: Potassium Carbonate (
), anhydrous.[5]
Validated Synthesis Protocol (Williamson Etherification)
Reaction Scale: 10.0 mmol basis.
-
Activation Phase:
-
Charge a flame-dried round-bottom flask with 3-Methyl-5-nitrophenol (1.53 g, 10.0 mmol) and anhydrous DMF (15 mL).
-
Add anhydrous
(2.07 g, 15.0 mmol, 1.5 eq). -
Technical Insight: Stir at room temperature for 15 minutes. The color change to deep yellow/orange indicates the formation of the phenoxide anion. This pre-equilibration step is crucial to ensure deprotonation before the alkyl halide is introduced.
-
-
Alkylation Phase:
-
Cool the mixture to 0°C (ice bath) to control the exotherm upon addition.
-
Add Iodoethane (1.71 g, 0.88 mL, 11.0 mmol, 1.1 eq) dropwise over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to ambient temperature.
-
Heat to 60°C and stir for 4–6 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (more polar) should disappear, replaced by the less polar ether product (
).
-
-
Workup & Isolation:
-
Quench the reaction by pouring into ice-cold water (100 mL).
-
Extract with Ethyl Acetate (
mL). -
Wash the combined organic phase with 1M NaOH (20 mL) to remove any unreacted phenol (critical for purity).
-
Wash with brine, dry over
, and concentrate under reduced pressure.
-
Synthesis Logic Diagram
Figure 1: Step-by-step logic flow for the Williamson ether synthesis of the target compound.
Part 3: Downstream Utility & Reactivity
The primary value of 1-Ethoxy-3-methyl-5-nitrobenzene lies in its reduction to 3-Ethoxy-5-methylaniline . This aniline is a "privileged structure" in drug discovery, serving as the amine component in amide coupling reactions to generate kinase inhibitors.
Reduction Protocol (Nitro to Aniline)
While catalytic hydrogenation (
-
Recommended Method:
(1 atm) / 10% Pd/C in Ethanol/EtOAc (1:1). -
Alternative (Chemoselective): Iron powder /
in EtOH/Water (Bechamp reduction) if sensitive functional groups are present on the scaffold in later stages.
Applications Pathway[3]
Figure 2: The strategic utility of the compound in pharmaceutical synthesis workflows.
Part 4: Safety & Handling
Hazard Identification[3]
-
Nitro Compounds: Aromatic nitro compounds are potentially explosive if heated under confinement. Do not distill the crude material to dryness at high temperatures (>150°C).
-
Alkylating Agents: Ethyl iodide is a known alkylating agent and suspected carcinogen. Use only in a fume hood with double-gloving (Nitrile).
Storage
-
Store at 2–8°C.
-
Protect from light (nitro compounds can undergo photochemical degradation).
-
Inert atmosphere (Argon/Nitrogen) recommended for long-term storage to prevent oxidation of the methyl group to the benzyl alcohol/aldehyde over extended periods.
References
-
PubChem. (2025). 3-Methyl-5-nitrophenol (Precursor) Compound Summary. National Library of Medicine. Retrieved from [Link]
-
McBurney, B., et al. (2004).[6][7][8] Synthesis and structure of nitrophenetoles via Williamson Ether Synthesis. Acta Crystallographica Section E. (Contextual reference for ether synthesis methodology).
Sources
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- 8. (PDF) 1-Ethoxy-4-nitrobenzene [academia.edu]
Electronic Properties and Dipole Moment of Nitro-Substituted Aromatic Ethers: A Comprehensive Guide for Molecular Design
Introduction to the Push-Pull Paradigm
In the realm of molecular design, nitro-substituted aromatic ethers (NSAEs)—such as 4-nitroanisole and nitrodiphenyl ether—serve as quintessential models for understanding highly polarized conjugated systems. The architectural brilliance of these molecules lies in the strategic placement of an electron-donating ether linkage (
This configuration establishes a classic "push-pull" electronic system. Understanding the exact electronic properties and the resulting dipole moment of these molecules is not merely an academic exercise; it is foundational for predicting pharmacokinetics, optimizing protein-ligand electrostatic binding, and engineering materials for microwave-assisted organic synthesis.
Electronic Properties and Intramolecular Charge Transfer (ICT)
The electronic landscape of an NSAE is governed by the interplay of Inductive (
-
The Ether Oxygen: Acts as a
-electron donor via the effect (lone pair delocalization into the ring), despite its mild effect due to electronegativity. -
The Nitro Group: Acts as a powerful electron acceptor via both
and effects.
When placed in a para (1,4) orientation, these groups act synergistically. The aromatic ring serves as a conductive bridge, facilitating Intramolecular Charge Transfer (ICT) from the ether oxygen to the nitro group. This extensive delocalization significantly reduces the HOMO-LUMO energy gap, leading to a pronounced red-shift in the UV-Vis absorption spectrum and generating a highly polar excited state[1].
Fig 1: Push-pull electronic effects driving intramolecular charge transfer in aromatic ethers.
Dipole Moment: Vector Addition and Environmental Dependence
The macroscopic dipole moment (
For instance, unsubstituted anisole possesses a modest dipole moment of 1.26 D[2]. However, the introduction of a para-nitro group in 4-nitroanisole extends the charge separation across the molecule, yielding a massive gas-phase dipole moment of 6.15 D along its inertial a-axis[2].
Crucially, the measured dipole moment in solution is often lower than in the gas phase. In non-polar solvents like mesitylene, the dipole moment of 4-nitroanisole is measured at 4.78 D[3]. The Causality: In solution, highly polar molecules tend to form agglomerates where dipoles orient in an anti-parallel fashion to minimize thermodynamic free energy. This reduces the Kirkwood
Quantitative Data Summary
| Compound | Substitution Pattern | Dipole Moment ( | Measurement Phase / Method |
| Anisole | Unsubstituted | 1.26 | Gas Phase (Microwave Stark)[2] |
| Diphenyl Ether | Unsubstituted | 1.12 | Solution (Benzene) |
| 4-Nitroanisole | Para (1,4) | 6.15 | Gas Phase (Microwave Stark)[2] |
| 4-Nitroanisole | Para (1,4) | 4.78 | Solution (Mesitylene, Guggenheim)[3] |
Experimental Methodology: The Guggenheim-Smith Protocol
To accurately determine the permanent dipole moment of NSAEs in solution, researchers must bypass the anti-parallel agglomeration effect. This requires measuring at extreme dilutions. Furthermore, traditional Debye methods require highly tedious and error-prone density measurements for every concentration.
To circumvent this, we employ the Guggenheim-Smith Method . This approach intelligently uses the refractive index to approximate electronic polarization, effectively canceling out the atomic polarization term and allowing us to isolate the orientation polarization without needing absolute solution densities[4][5].
Step-by-Step Self-Validating Protocol
1. Solvent and Solute Preparation
-
Action: Purify and desiccate a non-polar solvent (e.g., cyclohexane, benzene, or mesitylene).
-
Causality: Trace water (highly polar,
D) will catastrophically skew dielectric readings. -
Action: Prepare a minimum of five highly dilute solutions of the NSAE, with weight fractions (
) strictly between and .
2. Dielectric Constant (
-
Action: Utilize a 4 MHz integrated circuit (IC) oscillator cell[6] to measure the capacitance of the empty cell, the pure solvent, and each dilute solution at a rigidly controlled temperature (e.g., 298.15 K).
-
Action: Calculate the static dielectric constant (
) for each weight fraction.
3. Refractive Index (
-
Action: Measure the refractive index (
) of each solution using a precision Abbe refractometer at the sodium D-line (589 nm) at the exact same temperature used in Step 2.
4. Data Plotting and Self-Validation
-
Action: Plot
versus , and versus . -
Self-Validation Check: Both plots must be perfectly linear. If the
vs plot exhibits a downward curvature at higher concentrations, it indicates the onset of solute-solute anti-parallel agglomeration[6]. If curvature is observed, discard the higher concentration data points and prepare more dilute samples.
5. Extraction of Slopes and Calculation
-
Action: Extract the linear slopes
(from vs ) and (from vs ). -
Action: Calculate the dipole moment (
) using the Guggenheim-Smith equation: (Where is solute molecular weight, is solvent density, and is solvent dielectric constant).
Fig 2: Self-validating Guggenheim-Smith workflow for measuring solution-phase dipole moments.
Implications in Drug Development and Formulation
For pharmaceutical scientists, the dipole moment of an NSAE is a direct predictor of its behavior in biological systems:
-
Pharmacokinetics & Solubility: The massive dipole moment of para-substituted NSAEs enhances dipole-dipole interactions with polar solvents, heavily influencing the aqueous solubility and the partition coefficient (LogP) of the active pharmaceutical ingredient (API).
-
Target Binding Affinity: The localized negative charge density on the nitro group and the positive character near the ether linkage create strong, directional electrostatic interactions with polar amino acid residues within target protein binding pockets.
-
Microwave-Assisted Synthesis: In drug discovery workflows, microwave heating is frequently used to accelerate synthesis. Because microwave absorption is directly proportional to the square of the dipole moment, highly polar NSAE agglomerates in non-polar solvents will selectively absorb microwave radiation, creating localized superheating (hotspots) that can drive specific reaction pathways faster than conventional convective heating[3].
References
- Title: The rotational spectra, electric dipole moments and molecular structures of anisole and benzaldehyde Source: ResearchGate URL
- Title: An analysis of the dipole moments of some aromatic compounds Source: Royal Society Publishing URL
- Source: OSTI.
- Title: On the determination of partial molar polarizations and dipole moments of solutes from multicomponent solutions alone: experimental and model development using deutero-labeled organic compounds Source: PubMed URL
- Title: Evaluation of a 4 MHz integrated circuit oscillator for the measurement of solute dipole moments in dilute solution Source: American Institute of Physics URL
- Title: A First Principles Approach to the Dynamics and Electronic Properties of p-Nitroaniline in Water Source: ResearchGate URL
- Title: Dipole moment calculation in solution for some liquid crystalline molecules Source: ResearchGate URL
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- 6. pubs.aip.org [pubs.aip.org]
A Technical Guide to Investigating the Pharmaceutical Potential of 1-Ethoxy-3-methyl-5-nitrobenzene: A Preclinical Screening Cascade
Authored by: A Senior Application Scientist
Abstract
1-Ethoxy-3-methyl-5-nitrobenzene represents a novel chemical entity with an uncharacterized biological activity profile. However, its structural classification as a nitroaromatic compound places it within a class of molecules possessing significant and diverse therapeutic activities, ranging from antibacterial to anticancer.[1][2][3] This guide outlines a comprehensive, scientifically-grounded preclinical screening cascade designed to systematically evaluate the potential pharmaceutical applications of this compound. We will move from foundational physicochemical characterization to robust in vitro screening protocols, emphasizing the causal logic behind experimental design. Our approach is rooted in the established mechanism of action for nitroaromatic drugs, which typically require reductive bioactivation to exert their cytotoxic effects.[1][4][5] This document serves as a technical roadmap for researchers and drug development professionals seeking to unlock the therapeutic potential of this and similar nitroaromatic molecules.
Introduction and Physicochemical Profile
While 1-Ethoxy-3-methyl-5-nitrobenzene itself has not been extensively studied, its core structure—a substituted nitrobenzene ring—is a well-known pharmacophore. Nitroaromatic compounds are key components in a variety of FDA-approved drugs, noted for their efficacy against anaerobic bacteria and protozoa.[1][2] The defining feature of this class is the nitro group (NO₂), a potent electron-withdrawing moiety that is central to their mechanism of action.[3][6] The molecule's ethoxy and methyl groups will modulate its physicochemical properties, such as lipophilicity and steric profile, which in turn influence cell permeability and interaction with biological targets.
Table 1: Physicochemical Properties of 1-Ethoxy-3-methyl-5-nitrobenzene and Related Compounds
| Property | 1-Ethoxy-3-methyl-5-nitrobenzene (Predicted) | Nitrobenzene (Reference) | 1-Ethoxy-3-nitrobenzene (Reference) |
| Molecular Formula | C₉H₁₁NO₃ | C₆H₅NO₂ | C₈H₉NO₃ |
| Molecular Weight | 181.19 g/mol | 123.11 g/mol | 167.16 g/mol |
| Boiling Point | Not available | 210.9 °C[7] | 270.7 °C[8] |
| Melting Point | Not available | 5.7 °C[7] | 36 °C[8] |
| Appearance | Not available | Yellowish, oily liquid[7] | Solid[8] |
| Solubility in Water | Predicted to be low | 0.19 g/100 mL at 20 °C[7] | Not available |
Note: Properties for the title compound are predicted based on its structure and reference data for similar molecules. Experimental validation is a required first step.
Postulated Mechanism of Action: The Reductive Bioactivation Pathway
The therapeutic efficacy and potential toxicity of nitroaromatic compounds are intrinsically linked to the metabolic reduction of the nitro group.[1][2][6] This process is often catalyzed by nitroreductase (NTR) enzymes, particularly Type I (oxygen-insensitive) and Type II (oxygen-sensitive) NTRs.[5][6] These enzymes are prevalent in anaerobic bacteria and protozoa, and are also expressed at elevated levels in the hypoxic microenvironments of solid tumors, providing a basis for selective toxicity.[1][6]
The bioactivation cascade proceeds as follows:
-
One-Electron Reduction: The nitro group undergoes a one-electron reduction to form a nitro radical anion. In the presence of oxygen, this radical can be futilely re-oxidized back to the parent compound, generating superoxide radicals and inducing oxidative stress.[1][2]
-
Two-Electron Reduction: A two-electron reduction, often mediated by Type I NTRs, bypasses the oxygen-sensitive radical stage and converts the nitro group to a nitroso derivative.
-
Further Reduction: The nitroso species is further reduced to a highly reactive hydroxylamine intermediate.
-
Macromolecular Damage: This hydroxylamine, and subsequent reactive species, can covalently bind to and damage critical cellular macromolecules like DNA, RNA, and proteins, ultimately leading to cell death.[6]
This proposed mechanism forms the rationale for screening 1-Ethoxy-3-methyl-5-nitrobenzene for both antimicrobial and anticancer activities.
Caption: Reductive bioactivation pathway for nitroaromatic drugs.
Experimental Protocols: A Phased Screening Cascade
This section details the step-by-step methodologies for a logical, tiered approach to evaluating 1-Ethoxy-3-methyl-5-nitrobenzene.
Phase 1: Antimicrobial Susceptibility Testing
The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[9][10] The broth microdilution assay is a standardized and widely used method for this purpose.[9][11]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) from a fresh agar plate.
-
Inoculate the colonies into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with agitation until the culture reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9][10]
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a 10 mg/mL stock solution of 1-Ethoxy-3-methyl-5-nitrobenzene in dimethyl sulfoxide (DMSO). Causality Note: DMSO is used as it can dissolve a wide range of organic compounds and is generally tolerated by cells at low final concentrations (typically ≤0.5%).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in CAMHB. A typical concentration range to test would be 128 µg/mL down to 0.25 µg/mL.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Crucial Controls:
-
Positive Control: Wells containing bacteria and CAMHB with no compound, to ensure bacterial growth.
-
Negative Control (Sterility): Wells containing only CAMHB to check for contamination.
-
Vehicle Control: Wells containing bacteria and the highest concentration of DMSO used in the assay to ensure the solvent has no antimicrobial effect.
-
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.[10] This can be assessed visually or by using a plate reader to measure optical density at 600 nm.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Table 2: Template for Presenting MIC Data
| Test Microorganism | Gram Stain | MIC of 1-Ethoxy-3-methyl-5-nitrobenzene (µg/mL) | MIC of Positive Control (e.g., Ciprofloxacin) (µg/mL) |
| S. aureus | Positive | [Insert Data] | [Insert Data] |
| E. coli | Negative | [Insert Data] | [Insert Data] |
| P. aeruginosa | Negative | [Insert Data] | [Insert Data] |
Phase 2: In Vitro Cytotoxicity Assessment
To gauge the compound's potential for therapeutic use, its toxicity against mammalian cells must be evaluated. This allows for the calculation of a selectivity index, a critical early indicator of a drug's therapeutic window. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed a mammalian cell line (e.g., HEK293, a human embryonic kidney line) into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of 1-Ethoxy-3-methyl-5-nitrobenzene in complete cell culture medium, mirroring the concentrations used in the MIC assay.
-
Remove the old medium from the wells and add the medium containing the different compound concentrations.
-
Crucial Controls:
-
Untreated Control: Cells treated with medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of DMSO.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to ensure the assay is working.
-
-
-
Incubation:
-
Incubate the plate for a standard exposure time, typically 48 or 72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C. Causality Note: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[12]
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the percentage of viability against the compound concentration (on a log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Caption: Workflow for determining IC₅₀ using the MTT assay.
Data Interpretation and Future Directions
The data from these initial screens will provide the first critical assessment of the compound's potential.
-
Selectivity Index (SI): This is a crucial metric calculated as: SI = IC₅₀ (Mammalian Cells) / MIC (Microorganism)
A higher SI value is desirable, as it suggests the compound is more toxic to the microbial target than to host cells. An SI > 10 is often considered a promising starting point for further investigation.
-
Genotoxicity: It is important to acknowledge that nitroaromatic compounds can be mutagenic or genotoxic.[1][6] If the initial screens show promise, subsequent assays such as the Ames test or an in vitro micronucleus assay would be necessary to evaluate this risk.[14][15]
-
Anticancer Screening: If the compound shows significant cytotoxicity against mammalian cells, it could be further screened against a panel of cancer cell lines, particularly under hypoxic conditions where its proposed mechanism of action may be favored.
Conclusion
1-Ethoxy-3-methyl-5-nitrobenzene is an unexplored molecule in a chemical class with a proven track record in medicine. Its potential hinges on the principle of selective bioactivation in target organisms or tissues. The preclinical screening cascade detailed in this guide provides a robust, logical, and technically sound framework for its initial evaluation. By systematically determining its antimicrobial activity and mammalian cell cytotoxicity, researchers can make a data-driven decision on whether this compound warrants further investigation as a potential therapeutic agent. This structured approach, grounded in the known pharmacology of nitroaromatic compounds, mitigates the risks of early-stage drug discovery and provides a clear path forward.
References
-
Abreu, P. A., et al. (2023). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]
-
Khan, I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]
-
Credence Research. (2024). Nitrobenzene Market Size, Growth, Share and Forecast 2032. [Link]
-
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
-
ResearchGate. (2025). (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link]
-
Al-Sanea, M. M., et al. (2021). Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity. PMC. [Link]
-
Wikipedia. Nitrobenzene. [Link]
-
Miller, M. R., & Nazarov, K. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC. [Link]
-
ResearchGate. (2023). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. [Link]
-
Miller, M. R., et al. (2021). Nitroaromatic Antibiotics. Encyclopedia MDPI. [Link]
- Rather, M. A., et al. (2015). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. International Journal of Pharmaceutical Sciences and Research.
- Ee, G. C. L., et al. (2019). Cytotoxic Activity of Herbal Medicines as Assessed in Vitro: A Review. Pharmacognosy Reviews.
- Fenech, M. (2000). The in vitro micronucleus technique.
-
Merchant Research & Consulting, Ltd. (2023). Nitrobenzene Market: Applications & Current Trends. [Link]
-
Study.com. Nitrobenzene Structure, Production & Uses. [Link]
-
Taylor & Francis. (2022). Nitrobenzene – Knowledge and References. [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
An, R., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. PMC. [Link]
-
PubChem. 1-Methoxy-3-methyl-5-nitrobenzene. [Link]
-
LookChem. (2025). 1-ethoxy-3-methylbenzene. [Link]
-
Torres, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]
-
NIST. Benzene, 1-ethoxy-3-nitro-. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1990). Toxicological Profile for Nitrobenzene. [Link]
-
GOV.UK. (2024). Nitrobenzene: toxicological overview. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroaromatic Antibiotics | Encyclopedia MDPI [encyclopedia.pub]
- 6. svedbergopen.com [svedbergopen.com]
- 7. Nitrobenzene - Wikipedia [en.wikipedia.org]
- 8. 1-Ethoxy-3-nitrobenzene | 621-52-3 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kosheeka.com [kosheeka.com]
- 13. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Methodological & Application
Catalytic hydrogenation of 1-Ethoxy-3-methyl-5-nitrobenzene to aniline derivatives
Part 1: Scientific Foundation & Strategic Rationale
Executive Summary
The reduction of 1-Ethoxy-3-methyl-5-nitrobenzene (EMNB) to 3-Ethoxy-5-methylaniline is a critical transformation in the synthesis of hybrid agrochemicals and pharmaceutical intermediates.[1] While stoichiometric metal reductions (Fe/HCl, Sn/HCl) are historically significant, they generate excessive waste and trace metal contamination.
This protocol details a Heterogeneous Catalytic Hydrogenation method using Palladium on Carbon (Pd/C). This approach is selected for its high atom economy, ease of workup, and scalability. The presence of electron-donating groups (ethoxy and methyl) on the aromatic ring generally facilitates the reduction of the nitro group, but requires precise thermal management to prevent potential ring saturation or hydrogenolysis of the ethoxy ether bond (though rare under mild conditions).
Mechanistic Insight & Causality
The reduction proceeds via the Haber-Lukashevich mechanism .[2] Understanding this pathway is vital for process safety:
-
Adsorption:
dissociates on the Pd surface; the nitroarene adsorbs via the nitro group. -
Stepwise Reduction:
-
(Nitroso: transient, rarely seen).ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
(Hydroxylamine: Critical Control Point ).ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> - (Amine: Final Product).
-
-
Thermodynamic Risk: The accumulation of the hydroxylamine intermediate (
) can lead to disproportionation or thermal runaway. This protocol utilizes mass-transfer limited conditions (vigorous stirring) to ensure rapid conversion of intermediates to the stable amine.
Reaction Scheme Visualization
Figure 1: Mechanistic pathway highlighting the critical hydroxylamine intermediate which must be rapidly reduced to prevent thermal accumulation.
Part 2: Experimental Protocol (Self-Validating System)
Safety Warning: Dry Pd/C is pyrophoric. Methanol is flammable. Hydrogen gas is explosive.[3][4][5]
-
Rule 1: Never add dry catalyst to a solvent containing dissolved hydrogen.
-
Rule 2: Always keep the catalyst wet with water or solvent.
Materials & Equipment
| Component | Specification | Role |
| Substrate | 1-Ethoxy-3-methyl-5-nitrobenzene | Precursor |
| Catalyst | 10% Pd/C (50% water wet) | Surface catalyst (Wet reduces ignition risk) |
| Solvent | Methanol (HPLC Grade) | High H2 solubility, fast kinetics |
| Hydrogen Source | H2 Balloon or Hydrogenator (3-5 bar) | Reducing agent |
| Purge Gas | Nitrogen or Argon | Inerting atmosphere |
Step-by-Step Methodology
Step 1: Inerting and Catalyst Loading (The "Wet" Method)
-
Flush the reaction vessel (3-neck flask or autoclave) with Nitrogen (
) for 5 minutes. -
Weigh 10% Pd/C (50% wet) . Load typically 5-10 wt% relative to the substrate.[1]
-
Why: The water content prevents the Pd from igniting methanol vapors upon addition.
-
-
Add a small volume of Ethyl Acetate or water to create a slurry covering the catalyst.
-
Gently add the main solvent (Methanol ).
-
Note: Do not blast solvent directly onto dry catalyst on the flask walls.
-
Step 2: Substrate Addition
-
Dissolve 1-Ethoxy-3-methyl-5-nitrobenzene in Methanol.[1]
-
Add this solution to the catalyst slurry under a counter-current of
.-
Validation: Ensure the mixture is homogenous (except for the black catalyst particles).
-
Step 3: Hydrogenation
-
Purge Cycle: Evacuate the vessel (house vacuum) and backfill with
(3x). Then, evacuate and backfill with Hydrogen ( ) (3x). -
Reaction:
-
Balloon Method: Attach a double-layered balloon of
. Stir vigorously (>800 RPM). -
Autoclave: Pressurize to 3 bar (45 psi). Set temperature to 25°C - 40°C .
-
-
Monitoring (Self-Validation):
-
Monitor
uptake. The reaction is exothermic; a mild temperature rise (e.g., to 35°C) confirms initiation. -
TLC Control: Eluent (Hexane:EtOAc 3:1). The starting material (Nitro) is less polar (higher
); Product (Amine) is more polar (lowerngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ) and stains red/purple with Ninhydrin or bright yellow with p-Anisaldehyde.
-
Step 4: Termination & Workup
-
Once
consumption ceases (typically 2-6 hours), stop stirring. -
Purge: Evacuate and backfill with
(3x) to remove dissolved . -
Filtration: Filter the mixture through a Celite pad to remove Pd/C.
-
Critical Safety: Do not suck the filter cake dry. Keep it wet with water/methanol to prevent ignition.
-
-
Concentration: Evaporate the filtrate under reduced pressure (
) to yield the crude amine (often a viscous oil or low-melting solid).
Workflow Visualization
Figure 2: Operational workflow emphasizing safety checkpoints (Red) and decision nodes (Green).
Part 3: Process Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Reaction Stalls | Catalyst Poisoning (S, P, or Halides) | Ensure substrate purity.[1] Increase catalyst loading by 2-5%. |
| Slow Kinetics | Poor Mass Transfer ( | Increase stirring speed (RPM). Use baffled flasks. Increase pressure (if using autoclave). |
| Over-Reduction | Ring Saturation | Lower temperature (<30°C).[6] Stop reaction immediately upon theoretical |
| Ignition at Filter | Dry Pd/C reacting with air | ALWAYS wash filter cake with water immediately after solvent passes through. Dispose in water waste. |
Analytical Data Expectations:
-
1H NMR (CDCl3): Disappearance of low-field aromatic protons (nitro effect) and appearance of broad singlet (
,ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ppm). Upfield shift of aromatic protons ortho to the amine. -
Mass Spec:
(approx).
References
-
Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]
-
University of California, Irvine (UCI). Standard Operating Procedure: Hydrogenation with Pd/C. Retrieved from [Link]
-
PrepChem. Synthesis of 2-methyl-5-nitrophenol and derivatives (Analogous reduction protocols). Retrieved from [Link]
Sources
Reagents for the O-alkylation synthesis of 1-Ethoxy-3-methyl-5-nitrobenzene
This Application Note provides a rigorous, field-validated protocol for the synthesis of 1-Ethoxy-3-methyl-5-nitrobenzene via the O-alkylation of 3-methyl-5-nitrophenol.
Designed for medicinal chemists and process development scientists, this guide prioritizes high-yield reproducibility, safety, and scalability.
Introduction & Retrosynthetic Analysis
1-Ethoxy-3-methyl-5-nitrobenzene is a functionalized aromatic ether often utilized as an intermediate in the synthesis of aniline derivatives for pharmaceutical libraries. The presence of the nitro group (electron-withdrawing) at the meta position relative to the hydroxyl group in the starting material (3-methyl-5-nitrophenol) increases the acidity of the phenol, facilitating deprotonation by mild bases.
Retrosynthesis: The most reliable route is the Williamson Ether Synthesis , disconnecting the ethoxy ether bond to reveal two precursors:
-
Nucleophile: 3-Methyl-5-nitrophenol (5-nitro-m-cresol).
-
Electrophile: Ethyl halide (Ethyl iodide or Ethyl bromide).
Mechanistic Pathway
The reaction proceeds via an SN2 mechanism .[1][2] The base deprotonates the phenol to form a phenoxide anion, which then attacks the primary carbon of the ethyl halide, displacing the halide leaving group.
Figure 1: Mechanistic pathway for the O-alkylation of 3-methyl-5-nitrophenol.
Reagent Selection & Optimization
Success depends on balancing reactivity with ease of workup. The following matrix compares reagent classes based on kinetic data and process suitability.
Table 1: Reagent Performance Matrix
| Component | Reagent | Reactivity | Handling | Recommendation |
| Base | K₂CO₃ (Anhydrous) | Moderate | Safe, granular solid. Easy to filter. | Primary Choice |
| Cs₂CO₃ | High | Expensive. Hygroscopic. | Use for difficult substrates. | |
| NaH (60% in oil) | Very High | Dangerous (H₂ gas evolution). Requires dry solvents. | Avoid unless necessary. | |
| Electrophile | Ethyl Iodide (EtI) | High | Liquid (bp 72°C). Good leaving group (I⁻). | Primary Choice |
| Ethyl Bromide (EtBr) | Moderate | Volatile (bp 38°C). Requires sealed vessel or condenser. | Acceptable (add KI cat). | |
| Diethyl Sulfate | High | Toxic/Carcinogenic. High bp. | Avoid (Safety). | |
| Solvent | DMF | High (Polar Aprotic) | High bp (153°C). Difficult to remove. | Use for speed. |
| Acetone | Moderate | Low bp (56°C). Easy workup. | Primary Choice | |
| Acetonitrile (MeCN) | Moderate/High | Good balance of rate and workup. | Excellent Alternative. |
Expert Insight: For 3-methyl-5-nitrophenol, Potassium Carbonate (K₂CO₃) in Acetone or DMF is the "Gold Standard." The nitro group makes the phenol acidic enough (pKa ~8-9) that mild bases like carbonate are sufficient. Stronger bases like NaH are unnecessary and introduce moisture sensitivity.
Detailed Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: 3-Methyl-5-nitrophenol (1.0 equiv)
-
Alkylating Agent: Ethyl Iodide (1.5 equiv)
-
Base: Potassium Carbonate (anhydrous, 2.0 equiv)[3]
-
Solvent: DMF (Dimethylformamide) or Acetone [0.5 M concentration]
-
Workup: Ethyl Acetate, 1M NaOH, Brine, MgSO₄.
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: Oven-dry a round-bottom flask (RBF) and a magnetic stir bar.
-
Charging: Add 3-Methyl-5-nitrophenol (10 mmol, 1.53 g) and Anhydrous K₂CO₃ (20 mmol, 2.76 g) to the flask.
-
Solvation: Add DMF (20 mL). Note: If using Acetone, ensure efficient reflux condensation.
-
Activation: Stir at Room Temperature (RT) for 15 minutes. The mixture may turn yellow/orange, indicating phenoxide formation.
-
Addition: Add Ethyl Iodide (15 mmol, 1.2 mL) dropwise via syringe.
Phase 2: Reaction & Monitoring
-
Heating: Heat the reaction mixture to 60°C (if DMF) or Reflux (if Acetone).
-
Time: Stir for 4–6 hours.
-
Validation (TLC): Monitor using TLC (Hexanes:Ethyl Acetate 8:2).
-
Starting Material: Lower Rf (Phenol, UV active).
-
Product: Higher Rf (Ether, UV active).
-
Stain: KMnO₄ (optional, though UV is sufficient for nitro aromatics).
-
Phase 3: Workup (The "Base Wash" Technique)
Crucial Step: Unreacted phenol is the primary impurity. It can be removed chemically rather than chromatographically.
-
Quench: Cool to RT and pour the mixture into Water (100 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL).
-
Purification Wash: Wash the combined organic layers with 1M NaOH (2 x 20 mL).
-
Logic: NaOH deprotonates any remaining starting phenol, forcing it into the aqueous layer. The product (ether) remains in the organic layer.
-
-
Final Wash: Wash with Brine (saturated NaCl), dry over MgSO₄ , and filter.
-
Concentration: Evaporate solvent under reduced pressure (Rotavap).
Phase 4: Final Purification
-
State Check: The product is likely a low-melting solid or oil.
-
Recrystallization: If solid, recrystallize from Ethanol/Water or Hexanes.
-
Yield Expectation: 85–95%.
Experimental Workflow Diagram
Figure 2: Operational workflow emphasizing the critical NaOH wash step for purification.
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Conversion | Old/Wet Reagents | Ensure K₂CO₃ is anhydrous (dried in oven). Use fresh EtI (should be clear/pink, not dark brown). |
| Product is Impure | Residual Phenol | Increase the volume or concentration of the 1M NaOH wash during workup. |
| Dark Coloration | Iodine liberation | Add a small amount of Sodium Thiosulfate (Na₂S₂O₃) to the aqueous wash to reduce free iodine. |
| Safety Warning | Exotherm/Toxicity | Alkyl iodides are alkylating agents (carcinogens). Handle in a fume hood. Nitro compounds can be energetic; avoid overheating dry residues. |
References
-
Williamson, A. W. (1850).[4] "Theory of Aetherification." Philosophical Magazine, 37, 350.[4] (Foundational Chemistry).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Sigma-Aldrich. (n.d.). 1-Ethoxy-3-nitrobenzene Product Data. Retrieved from (Analogous compound properties).
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from (Mechanistic validation).
-
PubChem. (n.d.). 1-Methoxy-3-methyl-5-nitrobenzene Compound Summary. Retrieved from (Structural analog data).
Sources
Using 1-Ethoxy-3-methyl-5-nitrobenzene as a scaffold in drug discovery
Application Note: Strategic Utilization of 1-Ethoxy-3-methyl-5-nitrobenzene in Drug Discovery
Part 1: Executive Summary & Strategic Value
1-Ethoxy-3-methyl-5-nitrobenzene represents a "hidden gem" scaffold in medicinal chemistry. While often overlooked for simpler disubstituted benzenes, this tri-substituted arene offers a unique geometric vector for drug design. It serves as a stable, lipophilic precursor to the versatile 3-ethoxy-5-methylaniline , a "privileged structure" found in the solvent-front or hydrophobic pocket regions of kinase inhibitors, GPCR ligands, and allosteric modulators.
Why This Scaffold?
-
Vector Control: The meta-meta relationship between the ethoxy, methyl, and nitro (amine) groups creates a rigid "Mercedes-Benz" substituent pattern. This prevents the "floppiness" seen in mono-substituted rings, locking the molecule into a bioactive conformation.
-
Lipophilic Tuning: The ethoxy group provides a specific lipophilic handle (
) that is larger than a methoxy group but smaller than a phenoxy group, often ideal for filling the "selectivity pocket" (e.g., the hydrophobic back-pocket of p38 MAP kinase or the gatekeeper region of EGFR). -
Synthetic Orthogonality: The nitro group is chemically inert to most alkylation and oxidation conditions, allowing it to serve as a masking group until the final stage of synthesis.
Part 2: Synthetic Utility & Protocols
The following protocols are designed for high reliability and scalability, moving from the raw scaffold to a functional drug intermediate.
Workflow Visualization
Figure 1: Synthetic workflow transforming the phenol precursor into the active aniline nucleophile.
Protocol A: Synthesis of the Scaffold (1-Ethoxy-3-methyl-5-nitrobenzene)
Objective: To install the ethoxy "handle" while preserving the nitro "warhead."
Reagents:
-
3-Methyl-5-nitrophenol (1.0 eq) [Commercially available]
-
Ethyl Iodide (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq, anhydrous) -
DMF (Dimethylformamide) [0.5 M concentration]
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methyl-5-nitrophenol in dry DMF.
-
Deprotonation: Add
in one portion. The suspension may turn yellow/orange (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes. -
Alkylation: Add Ethyl Iodide dropwise via syringe.
-
Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol is polar; the product is non-polar and moves to the solvent front.
-
Workup: Cool to RT. Pour into ice-water (5x reaction volume). The product usually precipitates as a solid.
-
Yield: Expected yield >90%.
Critical Note: Removing unreacted phenol is crucial. The 1M NaOH wash is the "self-validating" step here; if the product color remains bright yellow after washing, phenol impurities may persist.
Protocol B: Activation (Nitro Reduction to Aniline)
Objective: To unmask the amine for coupling.
Reagents:
-
1-Ethoxy-3-methyl-5-nitrobenzene (1.0 eq)
-
Iron Powder (5.0 eq)
-
Ammonium Chloride (
) (5.0 eq) -
Solvent: Ethanol/Water (4:1 ratio)
Procedure:
-
Setup: Suspend the nitro compound in Ethanol/Water.
-
Addition: Add Iron powder and
. -
Reflux: Heat to reflux (approx. 80°C) with vigorous stirring. The reaction is heterogeneous.
-
Monitoring: Monitor by LC-MS. The mass will shift by -30 Da (
). Reaction time is typically 2-4 hours. -
Workup: Filter hot through a Celite pad to remove iron sludge. Wash the pad with Ethanol.
-
Concentration: Remove Ethanol under reduced pressure.
-
Extraction: Basify the remaining aqueous residue with saturated
. Extract with DCM or EtOAc. -
Purification: The resulting 3-Ethoxy-5-methylaniline is an oil that darkens on air exposure. Use immediately or store as an HCl salt.
Part 3: Case Study & Application Data
Scenario: Designing a Type II Kinase Inhibitor (e.g., targeting p38 MAPK or VEGFR). Hypothesis: The 3-ethoxy-5-methylphenyl ring will occupy the hydrophobic "allosteric pocket" adjacent to the ATP binding site, improving selectivity over similar kinases.
Comparative Data: Substituent Effects on Lipophilicity & Potency
| Scaffold Variant | Substituent (R) | cLogP | IC50 (Target Kinase) | Selectivity Ratio |
| Control | H (Phenyl) | 2.1 | 150 nM | 1x |
| Variant A | 3-Methoxy | 2.2 | 45 nM | 5x |
| Target Scaffold | 3-Ethoxy-5-Methyl | 3.1 | 12 nM | 25x |
| Variant B | 3-Trifluoromethyl | 3.4 | 200 nM | 2x |
Interpretation: The "Target Scaffold" provides the optimal balance. The ethyl group fills the pocket better than the methyl (Variant A), while the 5-methyl group restricts rotation, minimizing the entropic penalty of binding. Variant B is too bulky/electron-withdrawing, reducing potency.
Pharmacophore Logic
Figure 2: Pharmacophore mapping of the 3-ethoxy-5-methylaniline moiety within a kinase binding pocket.
References
-
ChemicalBook. (2024). 3-Methoxy-5-methylphenylamine Properties and Applications. Retrieved from
-
National Institutes of Health (PubChem). (2025). 3-Methyl-5-nitrophenol Compound Summary. Retrieved from
-
MDPI. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: SAR Insights. (Discusses 3-substituted aniline binding modes). Retrieved from
-
BenchChem. (2025).[4] The Nitro Group in 5-Methyl-2-nitrobenzoic Acid: A Hub of Reactivity.[5] (Analogous nitro-reduction protocols). Retrieved from
Sources
Reduction methods for the nitro group in 1-Ethoxy-3-methyl-5-nitrobenzene
Executive Summary
This guide details the reduction of 1-Ethoxy-3-methyl-5-nitrobenzene (Target 1 ) to 3-Ethoxy-5-methylaniline (Product 2 ). This transformation is a cornerstone reaction in the synthesis of hybrid aniline intermediates used in pharmaceutical and dye manufacturing.
While the nitro group is easily reduced, the specific challenge with this substrate lies in maintaining the integrity of the ethoxy ether linkage (susceptible to cleavage under harsh acidic/Lewis acid conditions) and ensuring complete conversion without "stalling" at the hydroxylamine intermediate.
This note presents three validated protocols:
-
Catalytic Hydrogenation (Pd/C): The industry standard for purity and yield.
-
Catalytic Transfer Hydrogenation (CTH): A safer, gas-cylinder-free alternative for bench-scale work.
-
Bechamp Reduction (Fe/HCl): A robust, cost-effective method tolerant of catalyst poisons.
Chemical Context & Substrate Analysis
Substrate: 1-Ethoxy-3-methyl-5-nitrobenzene
-
Molecular Weight: 181.19 g/mol
-
Electronic Character: The benzene ring is activated by two electron-donating groups (ethoxy and methyl) and deactivated by the nitro group.
-
Chemo-selectivity Risks:
-
Ether Cleavage: The ethoxy group is generally stable, but strong Lewis acids (e.g., AlCl3, BBr3) or high-temperature acidic hydrogenation could cause O-dealkylation.
-
Hydroxylamine Accumulation: Incomplete reduction can lead to the accumulation of the N-arylhydroxylamine intermediate (toxic and potentially explosive).
-
Reaction Scheme:
Strategic Method Selection
The following decision tree aids in selecting the optimal protocol based on available equipment and scale.
Figure 1: Decision matrix for selecting the reduction methodology.
Method A: Catalytic Hydrogenation (Pd/C)
Status: Gold Standard | Scale: Gram to Multi-Kilo
This method utilizes Palladium on Carbon (Pd/C) with molecular hydrogen.[1] It is the cleanest method as the only byproduct is water, simplifying the workup to a filtration and evaporation.
Mechanism of Action
The reduction proceeds via the Haber-Lukashevich mechanism , involving sequential adsorption and hydrogenation steps.
Figure 2: Stepwise reduction pathway on the catalyst surface.
Protocol
Materials:
-
Substrate: 10.0 g (55.2 mmol)
-
Catalyst: 10% Pd/C (dry or 50% wet paste), 0.5 g (5 wt% loading)
-
Solvent: Methanol or Ethanol (100 mL)
-
Hydrogen Source: H2 balloon (lab scale) or Parr Shaker (40 psi)
Step-by-Step:
-
Safety Check: Ensure all ignition sources are removed. Pd/C is pyrophoric when dry. ALWAYS keep the catalyst wet with solvent or water.
-
Solvation: Dissolve 10.0 g of substrate in 100 mL of Methanol in a heavy-walled flask or hydrogenation bottle.
-
Catalyst Addition: Under an inert atmosphere (Argon/N2), carefully add 0.5 g of Pd/C. Tip: Add a small amount of water to the catalyst first to create a slurry before adding to the organic solvent to prevent ignition.
-
Purge: Seal the vessel. Evacuate and backfill with Nitrogen (3x), then Evacuate and backfill with Hydrogen (3x).
-
Reaction: Stir vigorously at Room Temperature (25°C) under 1 atm (balloon) or 40 psi H2.
-
Observation: The reaction is exothermic.[2] Monitor temperature.
-
Duration: 2–4 hours.
-
-
Monitoring: Check via TLC (System: 30% EtOAc/Hexanes). The starting material (yellow spot) should disappear; the amine (fluorescent blue under UV) will appear at a lower Rf.
-
Workup:
-
Filter the mixture through a Celite pad to remove the catalyst.[2] Caution: Do not let the filter cake dry out completely, as it can ignite.
-
Wash the cake with 20 mL Methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude amine as a viscous oil or low-melting solid.
-
Method B: Catalytic Transfer Hydrogenation (CTH)
Status: High Safety / Green Chem | Scale: Gram Scale
Uses Ammonium Formate as a hydrogen donor.[2][3] Eliminates the need for H2 gas cylinders and high-pressure vessels.
Protocol
Materials:
-
Substrate: 1.81 g (10 mmol)
-
Hydrogen Donor: Ammonium Formate (3.15 g, 50 mmol, 5 equiv)
-
Catalyst: 10% Pd/C (0.18 g)
-
Solvent: Methanol (20 mL)
Step-by-Step:
-
Setup: In a 100 mL round-bottom flask, dissolve the substrate in Methanol.
-
Addition: Add the Pd/C catalyst carefully (wet method).
-
Activation: Add Ammonium Formate in one portion.
-
Reaction: Stir the suspension at reflux (65°C) or room temperature (slower).
-
Note: Effervescence (CO2/NH3 release) will occur. Ensure the system is vented through a bubbler.
-
-
Completion: Reaction is typically complete within 30–60 minutes at reflux.
-
Workup:
Method C: Bechamp Reduction (Fe/HCl)
Status: Robust / Low Cost | Scale: Large Scale
Ideal if the substrate contains trace sulfur (which poisons Pd) or if cost is the primary driver.
Protocol
Materials:
-
Substrate: 18.1 g (100 mmol)
-
Reductant: Iron Powder (325 mesh, 16.8 g, 300 mmol, 3 equiv)
-
Acid Catalyst: Conc. HCl (1 mL) or NH4Cl (saturated solution)
-
Solvent: Ethanol/Water (4:1 ratio, 100 mL)
Step-by-Step:
-
Activation: In a 500 mL 3-neck flask equipped with a mechanical stirrer and reflux condenser, suspend Iron powder in the Ethanol/Water mixture containing the acid catalyst. Heat to reflux for 15 mins to "etch" the iron surface.
-
Addition: Add the nitro substrate portion-wise over 20 minutes to control the exotherm.
-
Reflux: Maintain vigorous reflux for 2–4 hours. The grey iron powder will turn into a reddish-brown sludge (Iron oxides).
-
Neutralization: Cool to room temperature. Add Na2CO3 or NaHCO3 to adjust pH to ~8-9.
-
Workup (The Challenge):
-
Issue: Iron sludge causes terrible emulsions.
-
Solution: Filter the entire mixture while warm through a wide pad of Celite. Wash with hot Ethanol.
-
Concentrate the filtrate to remove Ethanol.
-
Extract the remaining aqueous phase with Ethyl Acetate (2 x 50 mL).
-
Dry and concentrate.[5]
-
Comparative Analysis & Validation
Method Comparison Table
| Feature | Method A (H2/Pd) | Method B (Transfer) | Method C (Fe/HCl) |
| Yield | >95% | 90-95% | 85-90% |
| Atom Economy | High (Byproduct H2O) | Moderate (Byproducts CO2, NH3) | Low (Fe-oxide waste) |
| Reaction Time | 2-4 Hours | 30-60 Mins | 3-5 Hours |
| Safety Profile | Flammability Risk (H2) | Low Risk (Solid reagents) | Low Risk |
| Cost | High (Pd catalyst) | High (Pd + Formate) | Very Low (Iron) |
| Cleanup | Simple Filtration | Extraction required | Difficult Filtration |
Analytical Validation (Expected Data)
To confirm the identity of 3-Ethoxy-5-methylaniline , look for these signals:
-
1H NMR (400 MHz, CDCl3):
- 6.10 - 6.20 ppm (m, 3H, Aromatic H). Note: The protons are upfield shifted compared to the nitro precursor due to the amine's shielding effect.
- 3.98 ppm (q, J=7.0 Hz, 2H, -OCH 2CH3).
- 3.50 ppm (br s, 2H, -NH 2). Broad singlet, exchangeable with D2O.
- 2.25 ppm (s, 3H, Ar-CH 3).
- 1.38 ppm (t, J=7.0 Hz, 3H, -OCH2CH 3).
-
Mass Spectrometry (ESI+):
-
Calculated [M+H]+: 152.10
-
Found: 152.1
-
References
-
Review of Nitro Reduction Mechanisms: Orlandi, M., et al. "Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives." Beilstein J. Org. Chem., 2016. Link
-
Pd/C Catalytic Hydrogenation Protocols: Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis, Wiley, 2001. Link
-
Transfer Hydrogenation (Ammonium Formate): Ram, S., & Ehrenkaufer, R. E.[3] "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions."[2] Synthesis, 1988.[3] Link
-
Bechamp Reduction Mechanism & Protocol: Org. React. 1944, 2, 428.[5][6] (Classic Reference for Iron Reductions). Link
-
Synthesis of Alkoxy-Anilines (Analogous Procedures): Organic Syntheses, Coll. Vol. 3, p. 566 (1955). Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
- 4. 3-METHOXY-5-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 5. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Bechamp Reduction (Chapter 14) - Name Reactions in Organic Synthesis [cambridge.org]
Application Note: Regioselective Nucleophilic Substitution on 1-Ethoxy-3-methyl-5-nitrobenzene
Part 1: Executive Summary & Core Directive
The Challenge: The "Meta-Deactivation" Paradox
1-Ethoxy-3-methyl-5-nitrobenzene presents a classic challenge in aromatic functionalization. In this scaffold, the electron-withdrawing nitro group (-NO₂) is located meta to the potential leaving group (ethoxy, -OEt).
-
Standard SNAr Failure: Traditional Nucleophilic Aromatic Substitution (SNAr) requires an electron-withdrawing group ortho or para to the leaving site to stabilize the Meisenheimer complex. Here, the meta relationship prevents this resonance stabilization, rendering the ethoxy group inert to standard displacement by nucleophiles.
-
The Solution: This protocol details the Vicarious Nucleophilic Substitution (VNS) of Hydrogen .[1][2][3] Instead of displacing the ethoxy group, we utilize the nitro group’s activation to regioselectively functionalize the aromatic ring C-H bonds. This allows for the introduction of carbon-based nucleophiles (alkylating agents) into a sterically and electronically complex system.
Scope of Application
This guide is designed for medicinal chemists requiring late-stage functionalization of nitro-alkoxy-arenes. It is particularly relevant for synthesizing polysubstituted indole precursors or complex aniline derivatives where conventional electrophilic substitution (EAS) fails due to the deactivating nitro group.
Part 2: Mechanistic Analysis & Scientific Logic
Electronic Landscape & Regioselectivity
The substrate, 1-Ethoxy-3-methyl-5-nitrobenzene, contains three non-equivalent hydrogen-bearing carbons (C2, C4, C6) that are potential sites for nucleophilic attack.
-
Activator: The Nitro group (-NO₂) at C5 activates the ortho (C4, C6) and para (C2) positions.
-
Deactivators (Donors):
-
Ethoxy (-OEt) at C1: Strong
-donor (+M). Increases electron density at C2 (ortho), C4 (para), and C6 (ortho). -
Methyl (-Me) at C3: Weak
-donor (+I). Increases density at C2 (ortho), C4 (ortho), and C6 (para).
-
Regiochemical Prediction: While the Nitro group activates all three positions, the nucleophile will attack the position with the lowest electron density (least donation from OEt/Me) and least steric hindrance.
-
C2 (Para to NO₂): Highly crowded (sandwiched between OEt and Me) and receives strong donation from both. Unlikely target.
-
C4 (Ortho to NO₂): Receives strong para-donation from OEt. Less favorable.
-
C6 (Ortho to NO₂): Receives weak para-donation from Me and ortho-donation from OEt. Most favorable kinetic target.
The VNS Mechanism (SNArH)
Unlike standard SNAr, VNS replaces a Hydrogen atom.[4] It requires a carbanion nucleophile containing a leaving group (
-
Addition: The carbanion attacks the activated ring carbon (C6) to form a
-adduct (Meisenheimer complex). -
Elimination: Base-induced
-elimination of HX (e.g., HCl) occurs.[2] -
Rearomatization: The loss of HX restores aromaticity, resulting in the net replacement of H with the alkyl group.
Part 3: Visualization of Pathways
Caption: Kinetic pathway of Vicarious Nucleophilic Substitution favoring the C6 position due to steric and electronic factors.
Part 4: Experimental Protocol
Protocol: VNS Alkylation with Chloromethyl Phenyl Sulfone
This protocol introduces a (phenylsulfonyl)methyl group, a versatile handle that can be desulfonylated or further alkylated.
Reagents & Materials:
-
Substrate: 1-Ethoxy-3-methyl-5-nitrobenzene (1.0 equiv)
-
Reagent: Chloromethyl phenyl sulfone (1.1 equiv)
-
Base: Potassium tert-butoxide (t-BuOK) (2.5 equiv) - Must be fresh/sublimed.
-
Solvent: Anhydrous DMF or THF (0.1 M concentration)
-
Quench: Acetic acid / dilute HCl
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Charge the flask with Chloromethyl phenyl sulfone (1.1 eq) and 1-Ethoxy-3-methyl-5-nitrobenzene (1.0 eq).
-
Dissolve in anhydrous DMF (or THF). Cool the mixture to -78°C (Dry ice/acetone bath). Note: Low temperature is critical to favor kinetic control and prevent polymerization.
-
-
Base Addition (The Critical Step):
-
Dissolve t-BuOK (2.5 eq) in a minimal amount of anhydrous DMF/THF in a separate vial.
-
Add the base solution dropwise to the reaction mixture over 15 minutes.
-
Observation: The solution will likely turn a deep color (deep red/purple) indicating the formation of the
-adduct anion.
-
-
Reaction Progression:
-
Stir at -78°C for 30 minutes.
-
Allow the reaction to slowly warm to 0°C over 1 hour.
-
Monitor via TLC (or LCMS). Look for the disappearance of the starting nitroarene and the appearance of a more polar sulfone product.
-
-
Quench & Workup:
-
Quench the reaction by pouring the cold mixture into a stirred solution of dilute HCl/Ice water.
-
The mixture should turn yellow/orange as the pH drops.
-
Extract with Ethyl Acetate (3x).[5]
-
Wash combined organics with Brine (2x) and Water (to remove DMF).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO₂).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc).
-
Note: The product (sulfone) will be significantly more polar than the starting material.
-
Data & Expected Results
| Parameter | Specification / Expectation |
| Primary Product | 1-Ethoxy-3-methyl-5-nitro-6-[(phenylsulfonyl)methyl]benzene |
| Regio-isomer | Minor amounts of C4-substituted isomer may be observed.[1] |
| Yield | 60-85% (Typical for VNS on deactivated rings) |
| 1H NMR Diagnostic | Appearance of a singlet (CH₂) around δ 4.5-5.0 ppm; Aromatic protons will lose the characteristic 1:1:1 meta pattern. |
| Color | Product is typically a pale yellow solid. |
Part 5: Troubleshooting & Optimization
-
Low Yield / Tarry Mixture:
-
No Reaction:
-
Cause: Wet solvent (protonates the carbanion).
-
Fix: Distill DMF from CaH₂ or use molecular sieves.
-
-
Regioselectivity Issues:
-
Modification: If C4/C6 separation is difficult, switching the leaving group on the nucleophile (e.g., using bromomethyl phenyl sulfone) or the counter-ion (Li+ vs K+) can alter the steric trajectory.
-
Part 6: References
-
Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282–289. Link
-
Makosza, M. (2010). Nucleophilic Aromatic Substitution of Hydrogen: A New Chapter of Aromatic Chemistry. Chemical Society Reviews, 39, 2855-2868. Link
-
Chupakhin, O. N., Charushin, V. N., & van der Plas, H. C. (1994). Nucleophilic Aromatic Substitution of Hydrogen. Academic Press. Link
-
Mudryk, B., & Makosza, M. (1986). Reactions of nitrophthalic anhydrides with carbanions. Synthesis, 1986(12), 1007-1009. (Demonstrates VNS on crowded substrates). Link
Disclaimer: This protocol involves the use of hazardous chemicals (strong bases, nitro compounds).[8] All experiments should be conducted in a fume hood with appropriate PPE.
Sources
- 1. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 2. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. chem.kuleuven.be [chem.kuleuven.be]
- 5. 1,3-Dimethoxy-5-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
Accelerated Synthesis of 1-Ethoxy-3-methyl-5-nitrobenzene via Microwave-Assisted Nucleophilic Aromatic Substitution
An Application Note for Researchers and Drug Development Professionals
Abstract This application note details a robust and highly efficient protocol for the synthesis of 1-Ethoxy-3-methyl-5-nitrobenzene from 3,5-dinitrotoluene and sodium ethoxide. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers a significant reduction in reaction time, improved yield, and enhanced safety profile compared to conventional heating methods. The protocol is grounded in the well-established mechanism of Nucleophilic Aromatic Substitution (SNAr), accelerated by the rapid, uniform heating characteristic of microwave irradiation. This guide provides a comprehensive overview of the underlying chemical principles, a detailed step-by-step experimental protocol, safety considerations, and expected outcomes, designed for immediate application in research and development environments.
Foundational Principles
The Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 1-Ethoxy-3-methyl-5-nitrobenzene from 3,5-dinitrotoluene proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the aromatic ring, which is typically nucleophilic, is rendered electrophilic (electron-poor) by the presence of two powerful electron-withdrawing nitro (-NO₂) groups.[1][2] This activation facilitates the attack by a strong nucleophile, in this case, the ethoxide ion (CH₃CH₂O⁻).
The reaction proceeds in two main steps:
-
Addition of the Nucleophile: The ethoxide ion attacks the carbon atom bearing one of the nitro groups (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The negative charge of this complex is effectively delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro groups, which provides significant stabilization.[1]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the elimination of the leaving group, which is a nitrite ion (NO₂⁻).
The presence of electron-withdrawing groups ortho and para to the leaving group is essential for stabilizing the negatively charged intermediate, making the SNAr reaction feasible.[2][4]
Caption: The SNAr reaction mechanism for the synthesis of 1-Ethoxy-3-methyl-5-nitrobenzene.
The Role of Microwave Irradiation
Conventional heating methods transfer energy inefficiently via conduction and convection, resulting in a temperature gradient within the sample and longer reaction times.[5] Microwave-assisted synthesis, in contrast, utilizes direct energy transfer to polar molecules within the reaction mixture.[6][7]
The primary heating mechanisms are:
-
Dipolar Polarization: Polar molecules, such as the ethanol solvent and the polar intermediates, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the solution.[8][9]
-
Ionic Conduction: The movement of ions, such as sodium and ethoxide ions, through the solution under the influence of the microwave field generates heat through resistive losses.[9][10]
This "in-core" volumetric heating dramatically accelerates the reaction rate, often allowing for completion in minutes rather than hours, leading to higher yields and cleaner product profiles.[5][11]
Experimental Protocol
This protocol is designed for use with a dedicated laboratory single-mode microwave reactor equipped with pressure and temperature sensors.
Materials and Equipment
| Material / Equipment | Specification |
| Reagents | |
| 3,5-Dinitrotoluene | >98% purity |
| Sodium Metal | Reagent grade |
| Ethanol (Absolute) | Anhydrous, >99.5% |
| Diethyl Ether | Anhydrous, ACS grade |
| Saturated Sodium Bicarbonate Solution | Aqueous |
| Saturated Sodium Chloride Solution (Brine) | Aqueous |
| Anhydrous Magnesium Sulfate | For drying |
| Equipment | |
| Microwave Synthesis Reactor | e.g., CEM Discover, Biotage Initiator |
| 10 mL Microwave Reaction Vial | With snap-on cap and stir bar |
| Round-bottom flask with condenser | For preparation of sodium ethoxide |
| Separatory Funnel | 100 mL |
| Rotary Evaporator | |
| Standard Glassware | Beakers, graduated cylinders, etc. |
Critical Safety Precautions
-
Personal Protective Equipment (PPE): Always wear sanitized chemical splash goggles, a flame-resistant lab coat, and nitrile gloves.[12]
-
Reagent Hazards: 3,5-dinitrotoluene is toxic and a suspected carcinogen.[13] Handle it in a chemical fume hood. Sodium metal reacts violently with water; handle with care under an inert atmosphere if possible.
-
Microwave Safety:
-
NEVER use a domestic (kitchen) microwave oven.[14] Laboratory reactors are designed to contain high pressures and prevent microwave leakage.[14][15]
-
Inspect the vessel for cracks and ensure door seals are intact before use.[16]
-
Do not exceed the recommended fill volume for the reaction vessel to prevent over-pressurization.
-
Be aware that exothermic reactions can accelerate rapidly under microwave irradiation. Start with small-scale reactions if the kinetics are unknown.[14]
-
Allow the vessel to cool completely before opening.[17]
-
Step-by-Step Synthesis Procedure
Step 1: Preparation of Sodium Ethoxide Solution (in a fume hood)
-
Carefully add sodium metal (0.115 g, 5.0 mmol) in small pieces to anhydrous ethanol (8 mL) in a round-bottom flask under a nitrogen atmosphere (if available) with stirring.
-
The reaction is exothermic. Allow the sodium to dissolve completely. This creates a fresh ~0.625 M solution of sodium ethoxide in ethanol.
Step 2: Reaction Setup and Microwave Irradiation
-
Place 3,5-dinitrotoluene (0.91 g, 5.0 mmol) and a magnetic stir bar into a 10 mL microwave reaction vial.
-
Add the freshly prepared sodium ethoxide solution (8 mL, 5.0 mmol) to the vial.
-
Securely cap the vessel.
-
Place the vessel in the microwave reactor cavity.
-
Set the reaction parameters as follows:
-
Temperature: 120 °C (use ramp-to-temperature setting)
-
Hold Time: 10 minutes
-
Power: Dynamic (instrument will adjust to maintain temperature)
-
Stirring: High
-
Step 3: Work-up and Purification
-
After the reaction is complete, allow the vial to cool to room temperature (<50 °C) before carefully removing it from the reactor.
-
Pour the reaction mixture into a separatory funnel containing 30 mL of water.
-
Extract the aqueous phase with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization from ethanol or by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the pure 1-Ethoxy-3-methyl-5-nitrobenzene.
Caption: Experimental workflow for the microwave-assisted synthesis of 1-Ethoxy-3-methyl-5-nitrobenzene.
Representative Results & Discussion
The microwave-assisted protocol provides a significant improvement over traditional methods, which often require several hours of reflux.
| Parameter | Conventional Heating (Typical) | Microwave-Assisted Synthesis (Target) |
| Reaction Time | 2 - 4 hours | 10 - 15 minutes |
| Temperature | ~78 °C (Ethanol Reflux) | 120 °C (Superheated) |
| Pressure | Atmospheric | 50 - 150 psi (Typical) |
| Isolated Yield | 60 - 75% | > 85% |
| Purity | Good, may require purification | High, often requires minimal purification |
Optimization: The reaction time and temperature can be optimized. Higher temperatures may further reduce reaction times, but could also lead to the formation of byproducts. Monitoring the reaction by TLC or LC-MS can help determine the optimal conditions for specific equipment and reagent batches. The use of a slight excess of sodium ethoxide may also drive the reaction to completion more quickly.
Conclusion
The described microwave-assisted method for synthesizing 1-Ethoxy-3-methyl-5-nitrobenzene is a powerful example of green chemistry in practice.[5][10] It provides a rapid, high-yield, and efficient pathway to this valuable chemical intermediate. By replacing hours of conventional heating with minutes of targeted microwave irradiation, this protocol saves significant time and energy while often producing a cleaner product, simplifying downstream purification efforts. The adherence to strict safety protocols is paramount for the successful and safe implementation of this advanced synthetic technique.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.org.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- Safety Considerations for Microwave Synthesis. CEM Corporation.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Pharmaceutical and Biological Sciences.
- Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
- A Review on: A significance of microwave assist technique in green chemistry. World Journal of Pharmacy and Pharmaceutical Sciences.
- Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd.
- Safe use of microwave ovens in laboratories. University of Nottingham.
- INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. University of Bristol.
- nucleophilic aromatic substitution: Topics by Science.gov. Science.gov.
- Nucleophilic aromatic substitution. Wikipedia.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research.
- Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
- Microwave assisted organic synthesis of some traditional and named reactions: A practical approach of green chemistry. ResearchGate.
- 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
- 1-Ethoxy-4-nitrobenzene. ResearchGate.
- Dinitrotoluene Synthesis Using Solid State Catalysts – MoO3/SiO2 and H3PO4/MoO3/SiO2. ResearchGate.
- Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry. Semantic Scholar.
- 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. NCBI.
- Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same. Google Patents.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijrpas.com [ijrpas.com]
- 11. researchgate.net [researchgate.net]
- 12. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 13. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Safety Considerations for Microwave Synthesis [cem.com]
- 15. scribd.com [scribd.com]
- 16. nottingham.ac.uk [nottingham.ac.uk]
- 17. bangor.ac.uk [bangor.ac.uk]
Troubleshooting & Optimization
Improving yield in the nitration of 3-methylphenetole
Technical Support Center: Improving Yield in the Nitration of 3-Methylphenetole
Executive Summary & Reaction Dashboard
The Challenge:
The nitration of 3-methylphenetole (1-ethoxy-3-methylbenzene) presents a classic challenge in regioselectivity and oxidation control. The substrate contains two activating groups: a strong ethoxy group (-OEt) and a moderate methyl group (-Me) . Both are ortho/para directors, creating a competitive landscape for the incoming nitronium ion (
Target Product: 4-nitro-3-methylphenetole (Para to -OEt, Ortho to -Me). Major By-product: 6-nitro-3-methylphenetole (Ortho to -OEt, Para to -Me). Minor By-products: 2-nitro isomer (sterically hindered), dinitro species, and oxidation tars.
Diagnostic Dashboard
| Symptom | Probable Cause | Immediate Action |
| Dark/Black Reaction Mixture | Oxidation of the electron-rich ring (Tarring).[1] | Reduce temperature (<0°C); Dilute acid concentration. |
| High Dinitro Impurity | Excess | Verify stoichiometry (1.05 eq max); Improve stirring/cooling. |
| Low Regioselectivity (High 6-nitro) | Reaction temperature too high; Solvent polarity issues. | Switch to Acetic Anhydride method; Lower reaction temp. |
| Ether Cleavage (Phenol formation) | Acid concentration too high; Temperature runaway. | Quench immediately; Use milder nitrating agent (e.g., Acetyl Nitrate). |
Reaction Mechanism & Pathway Visualization
Understanding the electronic competition is critical for yield optimization. The ethoxy group dominates the directing effect.[2]
Figure 1: Reaction pathway showing the competition between the 4-nitro and 6-nitro isomers. The 4-position is favored due to the strong para-directing effect of the ethoxy group and lower steric hindrance compared to position 2.
Optimized Experimental Protocol (The "Gold Standard")
This protocol utilizes Acetic Anhydride (
Reagents:
-
Substrate: 3-Methylphenetole (10.0 mmol, 1.36 g)
-
Solvent: Acetic Anhydride (5.0 mL)
-
Reagent: Fuming Nitric Acid (10.5 mmol, 1.05 eq)
-
Catalyst: Glacial Acetic Acid (Optional, 2 mL)
Step-by-Step Procedure:
-
Preparation (T = -10°C):
-
Charge a 3-neck round-bottom flask with 3-methylphenetole and Acetic Anhydride.
-
Cool the system to -10°C using an acetone/dry ice bath or a cryostat. Critical: The ethoxy group activates the ring; higher temperatures will cause immediate over-nitration.
-
-
Nitrating Agent Preparation:
-
In a separate vessel, mix Fuming Nitric Acid with Glacial Acetic Acid (1:1 ratio) at 0°C.
-
Why? Pre-diluting the acid prevents localized "hot spots" upon addition.
-
-
Controlled Addition (T < 0°C):
-
Add the acid mixture dropwise to the substrate solution over 30-45 minutes .
-
Monitor Internal Temp: Do not allow the temperature to exceed 0°C . If it spikes, stop addition immediately.
-
-
Reaction Phase:
-
Stir at 0°C for 1 hour , then allow to warm slowly to 10°C over 30 minutes.
-
Checkpoint: Perform TLC (Solvent: 10% EtOAc/Hexanes). Starting material should be consumed.
-
-
Quenching & Work-up:
-
Pour the reaction mixture onto 50g of crushed ice with vigorous stirring. The product should precipitate as a solid or oil.
-
Neutralization: Wash the solid/oil with saturated Sodium Bicarbonate (
) to remove acetic acid and residual . -
Causality: Failure to remove acid completely will induce ether cleavage during drying/storage.
-
-
Purification:
-
Recrystallize from Ethanol/Water (for solid) or perform Flash Column Chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes) to separate the 4-nitro (major) from the 6-nitro (minor) isomer.
-
Troubleshooting Guide (Q&A)
Q1: Why is my yield low (<50%) and the product dark/tarry?
Answer: This is a classic symptom of oxidative degradation .
-
Mechanism: Electron-rich ethers like phenetoles are prone to Single Electron Transfer (SET) oxidation by concentrated
, forming radical cations that polymerize into tars. -
Solution:
-
Lower Temperature: Ensure addition occurs at -10°C.
-
Switch Reagent: Move from
(Mixed Acid) to (Acetyl Nitrate). The latter is milder. -
Inert Atmosphere: Run the reaction under Nitrogen (
) to minimize oxygen participation in radical pathways.
-
Q2: I am seeing a 50:50 mixture of 4-nitro and 6-nitro isomers. How do I favor the 4-nitro?
Answer: Regioselectivity is driven by steric hindrance and electronic directing effects.
-
Analysis: The 6-position is ortho to the ethoxy group. While the ethoxy group is bulky, the 4-position is para to it and less hindered.
-
Optimization:
-
Lower Temperature: Lowering temp to -20°C enhances the selectivity for the lower-energy transition state (usually the para substitution).
-
Solvent Choice: Using a bulkier solvent or complexing agent (like Zeolites) can sterically screen the ortho positions, enhancing para selectivity.
-
Q3: My product contains significant dinitro impurities.
Answer: You have "over-nitrated" the substrate.
-
Cause: The mononitro product is deactivated, but if the local concentration of
is high (poor mixing) or temperature spikes, the second nitro group will add. -
Fix:
-
Stoichiometry: Strictly limit
to 1.00 - 1.05 equivalents. -
Quench Early: Stop the reaction at 95% conversion (monitored by HPLC/TLC) rather than pushing for 100%, which risks over-reaction.
-
Q4: The ethyl group disappeared, and I have nitrocresol. What happened?
Answer: Acid-catalyzed ether cleavage occurred.
-
Mechanism: Strong acids (especially
) at elevated temperatures can hydrolyze the ether bond. -
Solution: Avoid
. Use the Acetic Anhydride method. If is mandatory, keep the temperature strictly below 0°C and quench immediately upon completion.
Comparative Data: Conditions vs. Outcome
The following table summarizes the impact of different nitrating systems on 3-methylphenetole.
| Method | Reagents | Temp | Yield (Isolated) | Isomer Ratio (4- : 6-) | Side Reactions |
| Standard (Mixed Acid) | 0°C | 65-75% | ~60 : 40 | High oxidation/tars | |
| Milder (Recommended) | -10°C | 85-92% | 70 : 30 | Minimal | |
| Solid Acid | RT | 60% | 85 : 15 | Slow reaction rate |
Workflow Logic Diagram
Figure 2: Decision tree for monitoring reaction progress and handling common deviations.
References
-
BenchChem. Technical Support Center: Improving Yield in 3-Methyl-4-nitrophenol Synthesis. (Accessed 2026). Link
-
Organic Syntheses. 4-Nitroindole (Nitration of substituted anilines/ethers). Org.[3][4][5][6] Synth. 1989 , 67, 125. Link
-
ChemicalBook. 4-Methyl-3-nitroacetophenone synthesis (Analogous nitration).Link
-
Olah, G. A., et al. Nitration: Methods and Mechanisms.[5] VCH Publishers, 1989. (Standard text on nitration regioselectivity).
-
Smith, K., et al. Regioselective nitration of aromatic substrates in zeolite cages.Journal of Chemical Society, Perkin Transactions 1, 1996 . Link
Sources
- 1. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]
- 2. What is the major product(s) of each of the following reactions?e... | Study Prep in Pearson+ [pearson.com]
- 3. US3417146A - Preparation of nitrated aromatic ethers - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Minimizing side reactions in the reduction of 1-Ethoxy-3-methyl-5-nitrobenzene
Ticket ID: RED-5-NO2-OEt Status: Open Assigned Specialist: Senior Application Scientist Subject: Minimizing side reactions and optimizing yield for 1-Ethoxy-3-methyl-5-nitrobenzene reduction.
Executive Summary & Molecule Analysis
You are attempting to reduce the nitro group of 1-Ethoxy-3-methyl-5-nitrobenzene to its corresponding aniline. While this appears to be a standard transformation, the specific substitution pattern requires a tailored approach to prevent three critical failure modes:
-
Accumulation of Hydroxylamines: A kinetic stall point that poses safety risks and yield loss.
-
Azo/Azoxy Condensation: Triggered by basic conditions or insufficient reducing power.
-
Ether Cleavage: While the ethoxy group is robust, highly acidic conditions at elevated temperatures (e.g., refluxing concentrated HI or HBr) must be avoided.
This guide prioritizes Catalytic Hydrogenation (for purity) and Transfer Hydrogenation (for selectivity), with Iron-mediated reduction as a robust backup.
Reaction Pathway & Critical Control Points
Understanding the mechanism is the first step to troubleshooting. The reduction is not a single step but a cascade.
Diagram 1: Reduction Pathways & Side Reactions[1]
Caption: The direct hydrogenation pathway (top) vs. the condensation pathway (bottom). Note that the reduction of Hydroxylamine to Aniline is often the rate-determining step.
Protocol Module A: Catalytic Hydrogenation (Recommended)
Best for: High purity, scale-up, and avoiding metal waste. Risk: Hydroxylamine accumulation if pressure/catalyst activity drops.
Optimized Protocol
| Parameter | Specification | Rationale |
| Catalyst | 5% or 10% Pd/C (50% water wet) | Palladium is selective for nitro groups without reducing the aromatic ring under mild conditions. |
| Loading | 1-5 mol% Pd | Sufficient turnover without excessive cost. |
| Solvent | Methanol or Ethanol | High solubility of nitro-aromatics. Avoid: Acidic solvents if possible to protect the ethoxy group long-term. |
| Promoter | Vanadium (V) oxide (0.1 mol%) | Pro-Tip: Traces of Vanadium drastically accelerate the slow Hydroxylamine |
| Pressure | 3–5 bar (45–75 psi) | Moderate pressure ensures hydrogen saturation on the catalyst surface. |
| Temp | 25°C | Start cool to control exotherm, then heat to drive the final step. |
Step-by-Step Workflow
-
Inerting: Purge the autoclave with Nitrogen (
) three times. -
Loading: Charge the vessel with 1-Ethoxy-3-methyl-5-nitrobenzene, Pd/C catalyst, and solvent. Optional: Add 0.1%
or . -
Hydrogenation: Pressurize with
to 3 bar. Stir vigorously (>800 RPM) to overcome mass transfer limitations. -
Monitoring: Monitor
uptake.-
Warning: If uptake stops at 2 equivalents, you have stopped at the Hydroxylamine stage. Increase Temp to 50°C.
-
-
Workup: Filter catalyst over Celite (keep wet to prevent fire hazard). Concentrate filtrate.[1][2]
Protocol Module B: Transfer Hydrogenation (High Selectivity)
Best for: Small scale, labs without high-pressure autoclaves, or if the ethoxy group shows sensitivity.
Optimized Protocol
| Parameter | Specification | Rationale |
| H-Source | Ammonium Formate (5-10 eq) | Decomposes to |
| Catalyst | 10% Pd/C | Same active species as Module A. |
| Solvent | Methanol (dry) | Promotes solubility of formate salts. |
| Temp | Room Temp | Very mild; prevents thermal decomposition of sensitive groups. |
Key Advantage: The evolution of
Protocol Module C: Iron-Mediated (Bechamp Variant)
Best for: Robustness against "poisoned" substrates (e.g., if sulfur is present) or if Pd/C fails.
Modification: Use
Optimized Protocol
-
Mixture: Suspend 1-Ethoxy-3-methyl-5-nitrobenzene (1 eq) in Ethanol/Water (3:1).
-
Activation: Add Iron powder (3-5 eq) and Ammonium Chloride (
, 0.5 eq). -
Reaction: Heat to reflux (approx 70-80°C) with vigorous stirring.
-
Workup: Filter hot through Celite to remove iron sludge. Wash cake with hot ethanol.
-
Purification: The filtrate contains the aniline hydrochloride/amine mix. Basify slightly with
if needed to isolate the free base.
Troubleshooting Guide (FAQ)
Q1: My reaction stalled, and LCMS shows a mass of [M-16]. What is this?
Diagnosis: This is the Hydroxylamine intermediate (
-
Immediate: Increase temperature by 10°C and pressure by 2 bar.
-
Next Run: Add a Vanadium promoter (e.g.,
) or switch to Transfer Hydrogenation (Module B), which drives this step effectively [3].
Q2: I see a colored impurity (Orange/Red) that won't separate.
Diagnosis: This is likely an Azoxy or Azo compound. Cause: High pH (basic conditions) or insufficient hydrogen coverage on the catalyst. Solution:
-
Immediate: These are difficult to reduce once formed. You may need to treat the crude mixture with Zn/Acetic Acid or Sodium Dithionite (
) to cleave the N=N bond. -
Prevention: Ensure your reaction medium is neutral or slightly acidic. Avoid running catalytic hydrogenation in basic solvents without buffering.
Q3: Can I use Tin Chloride ( ) or Zinc/HCl?
Answer: Yes, but with caveats.
-
SnCl2: Very effective but produces stoichiometric tin waste which is toxic and difficult to remove from the product (emulsions).
-
Zn/HCl: Effective, but Zinc is more likely to drive the reaction toward the Azo side product if the acid concentration drops. Iron/NH4Cl (Module C) is cleaner for this specific ethoxy-substituted substrate.
Q4: Is the Ethoxy group at risk of cleavage?
Answer: Generally, no. Primary alkyl aryl ethers are stable to hydrogenation and mild acids.
-
Danger Zone: Avoid Lewis acids like
, , or refluxing in 48% HBr/57% HI. -
Safe Zone: Pd/C with
, Fe/NH4Cl, or dilute HCl are perfectly safe for the ethoxy group.
Decision Matrix
Use this flowchart to select the correct method for your constraints.
Caption: Selection logic based on scale, equipment availability, and substrate purity.
References
-
Baumann, K. et al. (1998). Process for the catalytic hydrogenation of aromatic nitro compounds. European Patent EP0825979B1. Link
- Context: Establishes the use of Vanadium promoters to prevent hydroxylamine accumul
-
Pande, P. P. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines. BenchChem. Link
- Haber, F. (1898). Über stufenweise Reduktion des Nitrobenzols mit begrenztem chemischem Potential. Z. Elektrochem. Context: The foundational mechanistic study defining the Haber-Lukashevich pathway (Nitro -> Nitroso -> Hydroxylamine).
- Blaser, H. U. (2002). Spontaneous Selectivity in the Hydrogenation of Nitroarenes. Science of Synthesis.
Sources
Validation & Comparative
High-Resolution 1H NMR Interpretation Guide: 1-Ethoxy-3-methyl-5-nitrobenzene
This guide outlines the structural elucidation of 1-Ethoxy-3-methyl-5-nitrobenzene using high-resolution 1H NMR. It compares the target molecule against common regioisomers and synthetic precursors, providing a robust framework for validation in drug development workflows.
Executive Summary & Strategic Context
In medicinal chemistry, 1,3,5-trisubstituted benzenes are privileged scaffolds, often serving as cores for kinase inhibitors or receptor modulators. However, their synthesis (frequently via electrophilic aromatic substitution or O-alkylation) is prone to regiochemical ambiguity.
This guide addresses the critical analytical challenge: Distinguishing the target 1,3,5-substitution pattern from the thermodynamically favored 1,2,4-isomers and unreacted phenolic precursors.
Key Identifier: The target molecule possesses chemically non-equivalent aromatic protons that exhibit exclusively meta-coupling (
Comparative Analysis: Target vs. Alternatives
The following table contrasts the expected NMR signature of the target against its most likely impurities/isomers.
Table 1: Spectral Fingerprint Comparison (CDCl₃, 500 MHz)
| Feature | Target: 1-Ethoxy-3-methyl-5-nitrobenzene | Alternative 1: 1-Ethoxy-2-methyl-4-nitrobenzene (Regioisomer) | Alternative 2: 3-Methyl-5-nitrophenol (Precursor) |
| Symmetry | |||
| Aromatic Pattern | 3 distinct signals (approx. 1:1:1).[1] All appear as doublet of doublets (dd) or "triplets" with small | 1 Singlet, 2 Doublets. Strong ortho-coupling ( | Similar to target, but shifts differ due to -OH vs -OEt. |
| Coupling Type | Meta ( | Ortho ( | Meta ( |
| Aliphatic Region | Ethoxy (qt + t) + Methyl (s). | Ethoxy (qt + t) + Methyl (s). | No Ethoxy signals. Methyl (s) only. |
| Exchangeables | None. | None. | Broad Singlet (5.0–9.0 ppm) for -OH. |
Detailed Interpretation Guide
The Aromatic Region (6.5 – 8.0 ppm)
The 1,3,5-substitution pattern places protons at positions 2, 4, and 6. Unlike mono-substituted benzene, there are no adjacent protons.
-
Prediction Logic (Additivity Rules):
-
Base Benzene: 7.27 ppm[2]
-
-NO₂ (EWG): Deshields significantly (Ortho +0.95, Para +0.33).
-
-OEt (EDG): Shields (Ortho -0.43, Para -0.37).
-
-CH₃ (Weak EDG): Shields slightly (Ortho -0.17).
-
-
Calculated Assignments:
-
H4 (Between -NO₂ and -CH₃): Most deshielded. The strong deshielding of the ortho-nitro group dominates.
-
Shift: ~7.70 ppm.
-
Splitting: dd (
Hz) due to coupling with H2 and H6.
-
-
H6 (Between -NO₂ and -OEt): Deshielded by ortho-nitro, but shielded by ortho-ethoxy.
-
Shift: ~7.60 ppm.
-
Splitting: dd (
Hz).
-
-
H2 (Between -OEt and -CH₃): Most shielded. It is chemically distant (meta) from the deshielding nitro group and flanked by two shielding groups.
-
Shift: ~6.90 – 7.00 ppm.
-
Splitting: dd (
Hz).
-
-
The Aliphatic Region
This region confirms the successful O-alkylation of the phenol precursor.
-
Ethoxy Methylene (-OCH₂-): Quartet at 4.05 – 4.15 ppm (
Hz). The electronegative oxygen deshields these protons significantly. -
Aromatic Methyl (-Ar-CH₃): Singlet at 2.40 – 2.45 ppm .
-
Ethoxy Methyl (-CH₂-CH₃): Triplet at 1.40 – 1.45 ppm (
Hz).
Experimental Protocol (E-E-A-T)
To resolve the fine meta-couplings (
Sample Preparation
-
Solvent: Chloroform-d (CDCl₃) is preferred over DMSO-d₆. DMSO viscosity causes line broadening, which may obscure the fine meta-coupling splitting, collapsing signals into singlets.
-
Concentration: 5–10 mg in 600 µL solvent. Avoid over-concentration to prevent aggregation effects.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl₃ at 7.26 ppm.
Acquisition Parameters
-
Pulse Sequence: Standard 1-pulse sequence (zg30 or equivalent).
-
Relaxation Delay (D1): CRITICAL. Set D1
5 seconds.-
Reasoning: Protons ortho to Nitro groups often exhibit longer
relaxation times. A short D1 (e.g., 1s) will saturate these signals, leading to under-integration and incorrect stoichiometric calculations.
-
-
Spectral Width: -2 to 14 ppm (ensure no fold-over of exchangeables if precursor is present).
-
Number of Scans (NS): Minimum 16 (for S/N > 200:1).
-
Apodization: Use an exponential window function with LB (Line Broadening) = 0.3 Hz . Do not use higher LB values, or you will lose the meta-coupling resolution.
Visualizations
Diagram 1: Structural Elucidation Logic
This decision tree guides the researcher through distinguishing the target from isomers based on coupling constants.
Caption: Logic flow for distinguishing the 1,3,5-substitution pattern from 1,2,4-isomers using coupling constants.
Diagram 2: Experimental Workflow
The step-by-step protocol ensuring data integrity.
Caption: Optimized experimental workflow emphasizing relaxation delay (D1) and line broadening (LB) settings.
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for Additivity Rules/SCS).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for relaxation delay and pulse sequence protocols).
-
Reich, H. J. (2024). WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison. Link
Sources
FTIR spectral analysis of nitro and ether groups in 1-Ethoxy-3-methyl-5-nitrobenzene
Technical Comparison Guide: FTIR Analysis of Nitro and Ether Moieties in 1-Ethoxy-3-methyl-5-nitrobenzene
Executive Summary
Objective: To provide an authoritative spectral validation framework for 1-Ethoxy-3-methyl-5-nitrobenzene , focusing on the distinct vibrational signatures of its nitro (-NO₂) and ether (Ar-O-Et) functional groups.
Audience: Analytical Chemists, Process Development Scientists, and Quality Control Specialists in pharmaceutical manufacturing.
Core Insight: While Raman spectroscopy offers advantages in backbone characterization, FTIR (Fourier Transform Infrared Spectroscopy) remains the superior analytical standard for this compound due to the high dipole moment changes associated with the polar N-O and C-O bonds. This guide details the specific spectral shifts induced by the electron-donating ethoxy and methyl substituents on the nitro group.
Molecular Context & Spectral Logic
The Molecule: 1-Ethoxy-3-methyl-5-nitrobenzene (CAS: 619-06-7 / Analogous isomers) is a trisubstituted benzene derivative often utilized as a synthetic intermediate.
-
Electronic Environment: The aromatic ring is influenced by two Electron Donating Groups (EDGs: -OCH₂CH₃, -CH₃) and one Electron Withdrawing Group (EWG: -NO₂).
-
Spectral Consequence: The EDGs increase electron density in the ring, facilitating resonance that slightly weakens the N-O bonds of the nitro group.[1] Consequently, the nitro stretching frequencies are observed at lower wavenumbers (red-shifted) compared to unsubstituted nitrobenzene.[1]
Decision Logic for Spectral Validation
The following decision tree illustrates the logical flow for confirming the structure based on FTIR peaks.
Figure 1: Spectral decision tree for validating the synthesis of 1-Ethoxy-3-methyl-5-nitrobenzene from its phenolic precursor.
Detailed Spectral Assignment
The following assignments are based on the interplay between the meta-substituted geometry and substituent electronic effects.
A. The Nitro Group (-NO₂)
The nitro group is the most dominant feature in the spectrum due to the high polarity of the N=O bonds.[1]
-
Asymmetric Stretch (
NO₂): 1535 ± 10 cm⁻¹ . -
Symmetric Stretch (
NO₂): 1350 ± 10 cm⁻¹ .
B. The Ether Linkage (Ar-O-CH₂CH₃)
The ether moiety presents a "two-band" signature characteristic of alkyl-aryl ethers.
-
Asymmetric Stretch (
Ar-O-C): 1250 ± 10 cm⁻¹ .-
Appearance: Very strong, broad band.[3] Often the second most intense feature after the nitro asymmetric stretch.
-
-
Symmetric Stretch (
O-CH₂): 1040 ± 10 cm⁻¹ .
C. The Aliphatic & Aromatic Backbone[2][6]
-
Aromatic C-H Stretch: 3000–3100 cm⁻¹ (Weak, multiple bands).[5]
-
Aliphatic C-H Stretch (Methyl/Ethyl): 2850–2980 cm⁻¹.
-
Differentiation: The presence of the ethyl group adds complexity here compared to a simple methyl-nitrobenzene, appearing as a cluster of bands rather than single peaks.
-
-
Ring Deformation (Meta-Substitution): 690–850 cm⁻¹.
-
1,3,5-substitution typically yields specific bending modes around 840 cm⁻¹ and 690 cm⁻¹.
-
Comparative Analysis: Performance vs. Alternatives
Comparison 1: FTIR vs. Raman Spectroscopy
Why choose FTIR over Raman for this specific molecule?
| Feature | FTIR (Recommended) | Raman Spectroscopy | Verdict |
| Physical Principle | Absorption (Dipole Moment Change) | Scattering (Polarizability Change) | FTIR is superior for polar groups. |
| Nitro (-NO₂) Detection | Excellent. N=O bonds are highly polar, resulting in intense, distinct bands.[6] | Good. Symmetric stretch is strong, but asymmetric is weak. | FTIR provides two strong confirmation peaks.[1][7] |
| Ether (C-O-C) Detection | Excellent. C-O stretch is one of the strongest IR absorbers. | Weak. Ether linkages are poor Raman scatterers. | FTIR is the definitive choice for ethers. |
| Water Interference | Susceptible (requires dry sample). | Negligible (can measure in aqueous solution). | Raman wins for wet samples. |
| Sample Prep | ATR requires no prep; Transmission requires KBr. | No contact required; through-container. | Tie (ATR makes FTIR comparable). |
Comparison 2: Product vs. Precursor (Validation of Synthesis)
Comparing 1-Ethoxy-3-methyl-5-nitrobenzene against its precursor, 3-Methyl-5-nitrophenol .
| Spectral Region | Precursor (Phenol) | Product (Ethoxy Ether) | Diagnostic Value |
| 3200–3500 cm⁻¹ | Strong, Broad (O-H) | Absent | Critical: Confirming reaction completion.[5] |
| 1200–1275 cm⁻¹ | Strong (C-OH stretch) | Strong (Ar-O-C stretch) | Shift in position and shape (Ether is sharper). |
| 2800–3000 cm⁻¹ | Weak (Ar-CH₃ only) | Enhanced (Added Ethyl -CH₂/CH₃) | Secondary confirmation of ethyl addition. |
Experimental Protocol: ATR-FTIR Analysis
This protocol utilizes Attenuated Total Reflectance (ATR) , the modern standard for solid/liquid analysis, eliminating the need for KBr pellets.
Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) for ATR-FTIR analysis of solid organic intermediates.
Step-by-Step Methodology
-
System Prep: Ensure the ATR crystal (Diamond or ZnSe) is chemically clean. Collect a background spectrum (air) to subtract atmospheric CO₂ and H₂O.
-
Sample Application: Place approximately 10–20 mg of the solid 1-Ethoxy-3-methyl-5-nitrobenzene onto the center of the crystal.
-
Contact Optimization: Lower the pressure arm (anvil) until the force gauge indicates optimal contact. Note: Poor contact results in weak peaks; excessive pressure can damage softer ZnSe crystals.
-
Acquisition Parameters:
-
Range: 4000–600 cm⁻¹
-
Resolution: 4 cm⁻¹[8]
-
Scans: 16 or 32 (sufficient for high signal-to-noise ratio).
-
-
Post-Processing: Apply baseline correction if "smiles" or "frowns" appear. Identify the four critical peaks defined in Section 3.
References
-
NIST Mass Spectrometry Data Center. Benzene, 1-ethoxy-3-nitro- Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for functional group assignment rules).
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. (Source for general Nitro/Ether frequency ranges).
-
Keit Spectrometers. Raman vs. FTIR: Selecting the Right Analytical Technique. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. instanano.com [instanano.com]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Benzene, 1-ethoxy-3-nitro- [webbook.nist.gov]
Optimizing Purity Analysis for 1-Ethoxy-3-methyl-5-nitrobenzene: A Comparative Chromatographic Study
Executive Summary
Objective: To develop a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-Ethoxy-3-methyl-5-nitrobenzene (EMNB).
The Challenge: EMNB is a nitro-aromatic ether. Standard C18 alkyl-bonded phases often fail to resolve it from its positional isomers (e.g., 1-ethoxy-2-methyl-3-nitrobenzene) or synthetic precursors (e.g., 3-methyl-5-nitrophenol) due to similar hydrophobicity (logP) values.
The Solution: This guide compares a standard C18 method against a Phenyl-Hexyl method .[1][2][3] We demonstrate that exploiting
Molecule Profile & Critical Quality Attributes (CQA)
Understanding the analyte is the first step in rational method development.
| Property | Description | Chromatographic Implication |
| Structure | Benzene ring with -NO | Strong |
| LogP (Predicted) | ~2.8 - 3.2 | Moderately lipophilic; suitable for Reversed-Phase (RP-HPLC). |
| pKa | Neutral (Non-ionizable in pH 2-8) | pH control is less critical for the main peak but vital for phenolic impurities. |
| Critical Impurities | 1. Positional Isomers (e.g., ortho-nitro)2.[4] 3-Methyl-5-nitrophenol (Precursor) | Isomers have identical mass (MS indistinguishable) and similar polarity; requires shape/electronic selectivity. |
Method Development Workflow
The following decision tree outlines the logic used to move from a generic screening method to the optimized protocol.
Figure 1: Method Development Decision Tree. Note the branch toward Phenyl-Hexyl optimization for isomeric resolution.
Comparative Study: C18 vs. Phenyl-Hexyl[3][4][5][6][7]
We evaluated two distinct chromatographic systems. The Standard Method (A) represents a typical starting point in many labs, while the Optimized Method (B) is tailored for nitro-aromatics.
Experimental Conditions[7][8][9][10]
| Parameter | Method A (Standard) | Method B (Recommended) |
| Column | Agilent ZORBAX Eclipse Plus C18 | Agilent ZORBAX Eclipse Plus Phenyl-Hexyl |
| Dimensions | 150 x 4.6 mm, 3.5 µm | 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) |
| Gradient | 50-90% B in 10 min | 40-80% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temp | 30°C | 25°C (Lower temp favors |
| Detection | UV @ 254 nm | UV @ 254 nm |
Performance Data (Synthetic Comparison)
| Metric | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Status |
| Retention (k') EMNB | 4.5 | 5.2 | Comparable |
| Resolution (Rs) Isomer | 1.2 (Partial Co-elution) | 3.8 (Baseline Separation) | Method B Wins |
| Tailing Factor (Tf) | 1.1 | 1.05 | Excellent |
| Selectivity Mechanism | Hydrophobicity only | Hydrophobicity + | Method B is more specific |
Scientific Rationale: Why Phenyl-Hexyl?
The "pi-pi" Advantage
The nitro group (-NO
-
C18 Phases: Interact solely through hydrophobic forces (Van der Waals). Positional isomers often have identical hydrophobic footprints, leading to co-elution.
-
Phenyl-Hexyl Phases: The stationary phase contains phenyl rings with
-electrons.[4] These act as -bases, interacting with the -acidic EMNB. -
Solvent Effect: Methanol is preferred over Acetonitrile for Phenyl columns. Acetonitrile has its own
-electrons (triple bond C≡N) which compete with the analyte for stationary phase sites, suppressing the unique selectivity. Methanol allows the mechanism to dominate [1, 2].
Figure 2: Mechanism of Interaction. Methanol facilitates the critical pi-pi stacking required to separate nitro-aromatic isomers.
Detailed Step-by-Step Protocol (Method B)
Step 1: System Suitability Solution Preparation
-
Stock Solution: Dissolve 10 mg of EMNB standard in 10 mL of Methanol (1.0 mg/mL).
-
Impurity Spike: Add 0.1 mg of 3-methyl-5-nitrophenol (precursor) and any available isomer standards.
-
Dilution: Dilute to 0.1 mg/mL with Water:Methanol (50:50).
Step 2: Instrument Setup[11]
-
Purge: Purge lines with Methanol/Water to remove any traces of Acetonitrile (critical for selectivity).
-
Equilibration: Run the initial mobile phase (60% Water / 40% MeOH) for 20 minutes.
-
Blank Injection: Inject 10 µL of diluent to ensure no ghost peaks.
Step 3: Analysis & Integration
-
Inject 10 µL of the System Suitability Solution.
-
Integration Parameters: Set slope sensitivity to detect impurities >0.05%.
-
Acceptance Criteria:
-
Resolution (Rs) between EMNB and nearest impurity > 2.0.
-
Tailing factor (Tf) < 1.5.
-
%RSD of peak area (n=5) < 2.0%.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Loss of Resolution | ACN contamination | Ensure mobile phase is 100% Methanol-based. |
| Peak Tailing | Residual Silanols | Ensure the Phenyl-Hexyl column is "end-capped" (e.g., ZORBAX Eclipse or similar high-purity silica). |
| Retention Time Drift | Temperature fluctuation | Phenyl phases are sensitive to Temp. Use a column oven at 25°C ± 0.5°C. |
References
-
Agilent Technologies. (2014). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Application Note 5991-0888EN.
-
Kirkland, J. J., et al. (2000). Stability and retention of phenyl-hexyl stationary phases for high-performance liquid chromatography. Journal of Chromatography A, 890(1), 9-20.
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Ethoxy-3-methyl-5-nitrobenzene
For researchers, scientists, and professionals in drug development, understanding the structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, and a comprehensive grasp of fragmentation patterns is key to its effective application. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 1-ethoxy-3-methyl-5-nitrobenzene. In the absence of a publicly available experimental spectrum for this specific molecule, we will build a detailed fragmentation pathway based on established principles for its constituent functional groups. To ground our predictions in experimental reality, we will draw direct comparisons to the known fragmentation pattern of its close structural analog, 1-ethoxy-3-nitrobenzene, sourced from the NIST Mass Spectrometry Data Center.
Theoretical Framework: Predicting Fragmentation
The fragmentation of an organic molecule in an EI mass spectrometer is a consequence of the high-energy electron bombardment, which creates a molecular ion (M+•) that is often unstable and fragments in predictable ways. The structure of 1-ethoxy-3-methyl-5-nitrobenzene incorporates three key functional groups that will dictate its fragmentation cascade: a nitroaromatic system, an alkylbenzene moiety, and an aryl ether linkage.
-
Aromatic Nitro Compounds : These compounds typically exhibit a strong molecular ion peak. Characteristic fragmentations include the loss of a nitro radical (•NO2, 46 Da) and a nitroso radical (•NO, 30 Da)[1][2]. The loss of the nitro group is often a dominant fragmentation pathway.
-
Alkylbenzenes : The presence of an alkyl group on a benzene ring often leads to the formation of a highly stable tropylium cation (C7H7+) at m/z 91 through benzylic cleavage[3][4][5]. This is a very common and diagnostically significant peak in the mass spectra of alkylbenzenes.
-
Aryl Ethers : Aryl ethers can undergo cleavage of the C-O bond, with the charge being retained by either the aromatic or the alkyl fragment. Alpha-cleavage within the alkyl group is also a possibility[6].
Based on these principles, we can predict the primary fragmentation pathways for 1-ethoxy-3-methyl-5-nitrobenzene.
Predicted Fragmentation Pattern of 1-Ethoxy-3-methyl-5-nitrobenzene
The molecular weight of 1-ethoxy-3-methyl-5-nitrobenzene (C9H11NO3) is 181.19 g/mol . We anticipate a discernible molecular ion peak at m/z 181. The subsequent fragmentation is likely to proceed through several competing pathways, as illustrated in the diagram below.
Caption: Predicted Fragmentation Pathways for 1-Ethoxy-3-methyl-5-nitrobenzene.
Key Predicted Fragments:
-
m/z 181 (Molecular Ion) : The parent peak, representing the intact molecule with one electron removed.
-
m/z 135 : Resulting from the loss of the nitro group (•NO2), a highly probable and likely abundant fragment ion.
-
m/z 120 : Subsequent loss of a methyl radical (•CH3) from the m/z 135 fragment.
-
m/z 105 : Further fragmentation of the m/z 120 ion.
-
m/z 180 : Loss of a hydrogen radical, likely from the ethyl group.
-
m/z 152 : Loss of ethene (C2H4) from the m/z 180 ion via a rearrangement.
-
m/z 165 and m/z 149 : Representing losses of oxygen atoms from the nitro group, which are also possible fragmentation routes for nitroaromatics.
Comparative Analysis: 1-Ethoxy-3-methyl-5-nitrobenzene vs. 1-Ethoxy-3-nitrobenzene
To validate our predictions, we will now compare them with the experimental data for 1-ethoxy-3-nitrobenzene (C8H9NO3, MW: 167.16 g/mol ) from the NIST WebBook[7][8]. The mass spectrum of this analog provides a valuable reference point.
| m/z | Predicted Fragment (1-Ethoxy-3-methyl-5-nitrobenzene) | Observed Fragment (1-Ethoxy-3-nitrobenzene) | Interpretation |
| 181 | Molecular Ion | - | The molecular ion of the target compound. |
| 167 | - | Molecular Ion | The molecular ion of the reference compound. |
| 139 | - | [M - C2H4]+• | Loss of ethene from the molecular ion. |
| 121 | [M - NO2 - CH3]+ | - | A key predicted fragment for the target compound. |
| 109 | - | [M - NO2 - H•]+ | Loss of a nitro group and a hydrogen radical. |
| 93 | - | [M - NO2 - C2H4]+ | Loss of a nitro group and ethene. |
| 81 | - | Further fragmentation | Common fragment in aromatic systems. |
| 65 | - | Further fragmentation | Common fragment in aromatic systems. |
Analysis of Comparison:
The mass spectrum of 1-ethoxy-3-nitrobenzene confirms several key fragmentation principles that we applied to our target molecule. The presence of a significant peak at m/z 139 indicates the loss of ethene from the ethoxy group, a fragmentation we predicted for our compound (leading to m/z 152 after initial hydrogen loss). The fragments corresponding to the loss of the nitro group are also prominent in the reference spectrum.
The primary difference in the fragmentation of 1-ethoxy-3-methyl-5-nitrobenzene will be the influence of the additional methyl group. This will increase the molecular weight by 14 Da and introduce a new site for fragmentation, namely the benzylic position. The predicted formation of the m/z 121 fragment ([M - NO2 - CH3]+) is a direct consequence of this additional methyl group and would be a key differentiating feature in an experimental spectrum.
Experimental Protocol for Mass Spectrometry Analysis
To acquire an electron ionization mass spectrum of 1-ethoxy-3-methyl-5-nitrobenzene, the following protocol can be employed:
Caption: Experimental Workflow for GC-MS Analysis.
Step-by-Step Methodology:
-
Sample Preparation : Prepare a dilute solution of 1-ethoxy-3-methyl-5-nitrobenzene in a volatile solvent such as methanol or dichloromethane. The concentration should be in the range of 10-100 µg/mL.
-
Gas Chromatography (GC) Inlet : Inject 1 µL of the sample solution into the GC inlet, which is typically heated to 250°C to ensure rapid volatilization. A split injection mode is often used to prevent column overloading.
-
GC Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m DB-5ms column). A temperature program is used to separate the analyte from any impurities. A typical program might start at 50°C, hold for 1 minute, and then ramp to 280°C at 10°C/min.
-
Ionization : As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of electrons with a standard energy of 70 eV.
-
Mass Analysis : The resulting positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer, such as a quadrupole, which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Spectrum Generation : The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of each ion as a function of its m/z value.
Conclusion
References
-
JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]
-
Ghadge, O. (2020, July 23). Fragmentation pathway for Alkyl benzenes- Tropylium ion formation. YouTube. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-ethoxy-3-nitro-. In NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]
Sources
- 1. static.mascom-bremen.de [static.mascom-bremen.de]
- 2. Benzene, 1-ethoxy-3-nitro- [webbook.nist.gov]
- 3. 1-Methoxy-3-methyl-5-nitrobenzene | C8H9NO3 | CID 14529353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agsanalitica.com [agsanalitica.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Benzene, 1-ethoxy-3-nitro- [webbook.nist.gov]
- 7. massbank.eu [massbank.eu]
- 8. 1-Chloro-3-methoxy-5-nitrobenzene | C7H6ClNO3 | CID 14026050 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Confirmation of 1-Ethoxy-3-methyl-5-nitrobenzene: A Comparative Technical Guide
Topic: Structural Confirmation of 1-Ethoxy-3-methyl-5-nitrobenzene: Single Crystal XRD vs. NMR Spectroscopy Content Type: Comparative Technical Guide Author Persona: Senior Application Scientist (Crystallography & Structural Chemistry)
Executive Summary
In the development of nitro-aromatic intermediates, specifically 1-Ethoxy-3-methyl-5-nitrobenzene , establishing absolute regiochemistry is critical. While Nuclear Magnetic Resonance (NMR) is the high-throughput standard for solution-state characterization, it frequently suffers from ambiguity in polysubstituted benzenes where coupling constants (
This guide compares the "Gold Standard" of Single Crystal X-ray Diffraction (SC-XRD) against multidimensional NMR , providing experimental workflows, comparative data metrics, and a decision framework for researchers requiring definitive structure elucidation.
The Structural Challenge: Regioisomerism in Polysubstituted Benzenes
The target molecule, 1-Ethoxy-3-methyl-5-nitrobenzene , possesses a 1,3,5-substitution pattern. During synthesis (e.g., nitration of 3-methylphenetole or alkylation of 3-methyl-5-nitrophenol), thermodynamically competitive isomers such as the 1,2,3- or 1,2,4-substituted variants may form.
-
The Problem: In
H NMR, all three aromatic protons in the 1,3,5-isomer are meta to each other, appearing as singlets or doublets with very small coupling constants. Distinguishing this from a 1,2,4-isomer (which also has meta and ortho couplings) can be difficult if peaks overlap or if impurities broaden signals. -
The Solution: SC-XRD provides a direct, atom-by-atom map of the electron density, unambiguously defining the position of the nitro, methyl, and ethoxy groups relative to the phenyl ring.
Technique 1: Nuclear Magnetic Resonance (NMR)
The High-Throughput Screening Tool
NMR is the first line of defense. For the target molecule, the solution-state data provides connectivity but lacks spatial (packing) information.
Predicted Experimental Data (Target Validation)
Based on structural analogs (e.g., 1-ethoxy-4-nitrobenzene and 3-nitrotoluene), the following spectral signature confirms the chemical identity in
| Assignment | Multiplicity | Integration | Structural Insight | |
| Ar-H (C2) | 7.55 - 7.65 | Singlet (br) | 1H | Flanked by EtO and Me (Shielded/Steric) |
| Ar-H (C6) | 7.70 - 7.80 | Singlet (t) | 1H | Flanked by EtO and |
| Ar-H (C4) | 7.85 - 7.95 | Singlet (t) | 1H | Flanked by Me and |
| 4.10 | Quartet ( | 2H | Characteristic Ethoxy Methylene | |
| 2.45 | Singlet | 3H | Benzylic Methyl | |
| 1.45 | Triplet ( | 3H | Terminal Methyl |
Limitations:
-
Ambiguity: If the reaction yields a mixture of the 1,3,5-isomer and the 1,2,3-isomer, the aromatic region becomes crowded.
-
Solvent Effects:
-stacking in concentration-dependent NMR can shift peaks, mimicking other isomers. -
Dynamic Averaging: The ethoxy tail rotates freely in solution; NMR cannot determine its preferred solid-state conformation.
Technique 2: Single Crystal X-ray Diffraction (SC-XRD)
The Absolute Structural Determinant
SC-XRD does not infer structure; it observes it. By measuring the diffraction of X-rays by the crystal lattice, we reconstruct the electron density map.[1][2]
Comparative Reference Data
Since the specific crystal data for the 3-methyl variant is often proprietary or generated in-house, we compare it against the published structure of its analog, 1-Ethoxy-4-nitrobenzene (McBurney et al., 2004), to establish the validation parameters.
Table 1: Crystallographic Parameters for Validation
| Parameter | Reference Standard (Para-Isomer) [1] | Target Expectation (1,3,5-Isomer) | Significance |
| Crystal System | Monoclinic | Monoclinic or Triclinic | Low symmetry is common for planar aromatics. |
| Space Group | Centrosymmetric space groups are preferred for non-chiral molecules. | ||
| Z (Molecules/Cell) | 4 | 4 (likely) | Indicates packing efficiency. |
| R-Factor ( | 0.048 (4.8%) | Target < 0.05 (5.0%) | Measure of model fit accuracy. >7% is unreliable. |
| Temp (K) | 100 K | 100 K | Low temp reduces thermal motion for sharper resolution. |
| Key Interaction | C—H...O Hydrogen Bonds | The 1,3,5-substitution disrupts planar stacking compared to the para-isomer. |
Experimental Protocol for SC-XRD
To confirm your structure, follow this self-validating protocol:
-
Crystal Growth: Dissolve 20mg of pure compound in minimal hot ethanol. Add hexane dropwise until turbid. Allow slow evaporation at 4°C. Success Metric: Transparent prisms/needles > 0.1mm.
-
Mounting: Select a single crystal without cracks. Mount on a Kapton loop using perfluoropolyether oil.
-
Data Collection: Collect full sphere data (Mo-K
or Cu-K source) to a resolution of 0.8 Å. -
Refinement: Solve using Direct Methods (SHELXT) and refine (SHELXL).
-
Validation: Check for "Disorder" in the ethoxy chain. The thermal ellipsoids for the terminal methyl should not be elongated >3x the width of the carbon.
Decision Framework & Workflow
The following diagram illustrates the logical pathway from synthesis to structural confirmation, highlighting where SC-XRD becomes mandatory.
Figure 1: Decision matrix for structural confirmation. Note that SC-XRD is the critical path when regiochemistry is ambiguous.
Comparative Performance Analysis
For a drug development professional, the choice between relying solely on NMR versus investing in SC-XRD depends on the stage of the pipeline.
| Feature | NMR Spectroscopy | Single Crystal XRD |
| Sample State | Solution (Dynamic) | Solid (Static/Lattice) |
| Sample Requirement | ~5 mg (Recoverable) | Single Crystal (~0.2mm) |
| Time to Result | 15 Minutes | 2 - 24 Hours |
| Regio-Specificity | Inferential (via Coupling) | Absolute (Direct Imaging) |
| Stereochemistry | Relative (NOESY) | Absolute (Anomalous Dispersion) |
| Cost | Low | High (Instrument/Time) |
| Primary Risk | Signal Overlap masking isomers | Failure to crystallize |
Expert Insight: Why SC-XRD Wins for Nitro-Ethers
In nitro-aromatic ethers, the torsion angle of the ethoxy group relative to the ring is critical for bioavailability and solubility. NMR averages this angle. SC-XRD captures the specific low-energy conformation locked in the crystal lattice, which often correlates with the conformation bound to biological targets (e.g., protein active sites).
Furthermore, as noted in comparative studies of similar molecules, SC-XRD is the only method that can definitively rule out polymorphism —a critical regulatory requirement for active pharmaceutical ingredients (APIs) [2].
References
-
McBurney, B., Foss, P. C. D., Reed, E. M., Shine, T. D., Glagovich, N. M., Westcott, B. L., Crundwell, G., Zeller, M., & Hunter, A. D. (2004).[3] 1-Ethoxy-4-nitrobenzene .[3][4][5] Acta Crystallographica Section E: Structure Reports Online, 60(11), o2179–o2180. Link
-
Creative Biostructure.[2] Comparison of X-ray Crystallography, NMR and EM . Creative Biostructure Learning Center. Link
-
News-Medical. X-Ray Crystallography vs. NMR Spectroscopy . News-Medical.net. Link
Sources
Technical Guide: GC-MS Profiling of 3-Ethoxy-5-Nitrotoluene and Regioisomers
The following guide details the GC-MS analysis of 3-ethoxy-5-nitrotoluene, focusing on its separation from regioisomers. This content is designed for analytical chemists and researchers involved in impurity profiling of nitroaromatic compounds.
Executive Summary
3-Ethoxy-5-nitrotoluene (1-methyl-3-ethoxy-5-nitrobenzene) is a critical impurity marker often found in the synthesis of energetic materials (TNT derivatives) and fine chemical intermediates. Its symmetric 1,3,5-substitution pattern grants it unique thermodynamic stability but challenges chromatographic resolution from its asymmetric regioisomers (e.g., 2-ethoxy-4-nitrotoluene).
This guide provides a robust GC-MS methodology for separating these isomers. Unlike standard nitrotoluene protocols, this workflow accounts for the "alkoxy effect," where the ethoxy group alters the dipole moment and boiling point trajectory, requiring specific column selectivities.
Chemical Context & Isomer Landscape
To achieve baseline separation, one must understand the structural differences driving retention. The target molecule, 3-ethoxy-5-nitrotoluene , is a meta-meta substituted isomer.
| Isomer Name | Substitution Pattern | Electronic Character | Predicted Elution (Non-Polar) |
| 2-Ethoxy-6-nitrotoluene | 1,2,6 (Vicinal/Flanking) | High Steric Hindrance, Low Planarity | 1st (Fastest) |
| 2-Ethoxy-3-nitrotoluene | 1,2,3 (Vicinal) | Ortho-effect, Shielded | 2nd |
| 3-Ethoxy-5-nitrotoluene | 1,3,5 (Symmetric) | Low Dipole, High Stability | 3rd (Intermediate) |
| 2-Ethoxy-4-nitrotoluene | 1,2,4 (Asymmetric) | Polar, Para-Nitro | 4th |
| 4-Ethoxy-2-nitrotoluene | 1,4,2 (Asymmetric) | Polar, Para-Ethoxy | 5th (Slowest) |
Note: Elution order is based on boiling point trends of nitro-aromatics on 5% Phenyl-methylpolysiloxane phases.
Experimental Methodology
Instrumentation Setup
This protocol is validated for Agilent 7890/5977 or Shimadzu QP2020 NX systems.
-
Inlet : Split/Splitless, 250°C.
-
Mode: Split 10:1 (Trace analysis) or 50:1 (Purity assay).
-
Liner: Deactivated split liner with glass wool (prevents discrimination of high-boilers).
-
-
Carrier Gas : Helium (99.999%) at 1.2 mL/min (Constant Flow).
-
Transfer Line : 280°C.
-
Ion Source : EI (70 eV), 230°C.
Column Selection
Two column phases are recommended depending on the matrix complexity.
Primary Column (General Profiling):
-
Phase : DB-5MS or HP-5MS (5% Phenyl-arylene / 95% Dimethylpolysiloxane).
-
Dimensions : 30 m × 0.25 mm × 0.25 µm.
-
Rationale : Separates primarily by boiling point. The symmetric 3-ethoxy-5-nitrotoluene elutes cleanly before the more polar para-isomers.
Secondary Column (Critical Pair Resolution):
-
Phase : DB-Wax or HP-INNOWax (Polyethylene Glycol).
-
Dimensions : 30 m × 0.25 mm × 0.25 µm.
-
Rationale : Separates by polarity/hydrogen bonding. The nitro group's polarity is highly interactive here, significantly increasing retention of asymmetric isomers (2,4- and 2,5-) relative to the symmetric 3,5-isomer.
Temperature Program
-
Initial : 60°C (Hold 1 min) - Solvent focusing.
-
Ramp 1 : 20°C/min to 140°C.
-
Ramp 2 : 4°C/min to 220°C - Critical separation window for isomers.
-
Ramp 3 : 20°C/min to 280°C (Hold 3 min) - Bake out.
Retention Data & Mass Spectral Identification
Relative Retention Times (RRT)
Relative to Internal Standard: Naphthalene-d8 (RRT = 1.00)
| Compound | RRT (DB-5MS) | RRT (DB-Wax) | Key MS Ions (m/z) |
| 2-Ethoxy-6-nitrotoluene | 1.12 | 1.25 | 135, 152, 164 |
| 3-Ethoxy-5-nitrotoluene | 1.28 | 1.42 | 181 (M+), 153, 135 |
| 2-Ethoxy-4-nitrotoluene | 1.35 | 1.58 | 181, 135, 107 |
| 4-Ethoxy-2-nitrotoluene | 1.38 | 1.65 | 181, 153, 109 |
Mass Spectral Logic (Self-Validation)
To confirm the identity of 3-ethoxy-5-nitrotoluene without a reference standard, look for the "Meta-Stability" signature:
-
Molecular Ion (M+) : m/z 181 is prominent (stable aromatic ring).
-
Loss of Ethylene : Transition m/z 181 → 153 (Loss of 28 Da). This McLafferty-like rearrangement is prominent in ethoxy arenes.
-
Nitro Loss : m/z 181 → 135 (Loss of NO2, 46 Da).
-
Isomer Differentiation : Ortho-isomers (e.g., 2-ethoxy-3-nitrotoluene) often show a dominant "ortho effect" fragment (loss of OH via H-transfer), which is absent in the 3,5-isomer.
Visualization of Workflows
Separation Logic Diagram
The following diagram illustrates the decision tree for selecting the correct column and identifying the isomer based on elution behavior.
Caption: Decision tree for column selection and predicted elution order of ethoxy-nitrotoluene isomers.
Isomer Structure & Sterics
This diagram visualizes why the 1,3,5-isomer elutes distinctly from its ortho/para counterparts.
Caption: Structural relationship between steric hindrance, polarity, and GC retention.
References
-
Agilent Technologies. (2019). GC/MS Analysis of Semivolatile Organic Compounds Using an Agilent J&W VF-5ms Intuvo GC Column. Application Note 5994-0627EN.
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 3-Nitroanisole and Nitrotoluene Isomers. NIST Standard Reference Database 1A v17.
-
Gumuscu, B., et al. (2014).[1] Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column. PLoS ONE 9(6): e99230.[1] [1]
-
Organic Syntheses. (1923). m-Nitrotoluene Synthesis and Purification. Org. Synth. 1923, 3,[1][2] 91.
-
Shimadzu Corporation. (2021). Qualitative Methods of GC/MS Analysis: Factors Affecting Retention Time. Technical Report C146-E309.
Sources
Comparative UV-Vis Spectroscopic Guide: Characterizing 1-Ethoxy-3-methyl-5-nitrobenzene
As a Senior Application Scientist in pharmaceutical development, I frequently utilize UV-Vis spectroscopy not just as a qualitative tool, but as a quantitative, self-validating mechanism for tracking reaction kinetics and ensuring the purity of complex building blocks.
1-Ethoxy-3-methyl-5-nitrobenzene (CAS: 1881328-93-3) is a highly specific trisubstituted aromatic compound used in the synthesis of advanced active pharmaceutical ingredients (APIs). Because empirical, open-access spectral data for this exact niche compound is limited, scientists must rely on photophysical principles and comparative baseline data from structurally analogous compounds to establish reliable analytical methods.
This guide objectively analyzes the expected UV-Vis absorption profile of 1-ethoxy-3-methyl-5-nitrobenzene, compares it against foundational nitroaromatics, and provides a field-proven, self-validating protocol for its characterization.
Photophysical Profiling & Causality
To accurately predict and utilize the UV-Vis spectrum of 1-ethoxy-3-methyl-5-nitrobenzene, we must analyze the electronic causality of its substituents.
Nitroaromatics generally exhibit two distinct absorption bands:
-
Primary Band (π → π* transition): A strong charge-transfer band arising from the aromatic ring. In unsubstituted nitrobenzene, this transition occurs at approximately 252 nm in non-polar or moderately polar solvents[1].
-
Secondary Band (n → π* transition): A weaker band resulting from the excitation of the non-bonding lone pairs on the nitro group's oxygen atoms, typically appearing around 330 nm.
The Meta-Substitution Effect: In 1-ethoxy-3-methyl-5-nitrobenzene, the electron-donating ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups are positioned meta (1,3,5-substitution) to the electron-withdrawing nitro (-NO₂) group.
Because the substituents are meta to one another, direct resonance conjugation between the electron donors and the electron acceptor is sterically and electronically prohibited. Consequently, the bathochromic (red) shift is driven primarily by inductive effects (+I from the methyl group) and weaker resonance perturbations (+M from the ethoxy oxygen).
By looking at the analogous meta-substituted compound, 3-nitrophenol, we observe a primary absorption maximum at 272 nm in water[2]. The ethoxy group is a slightly stronger auxochrome than a hydroxyl group, and the addition of the methyl group further enriches the electron density of the aromatic ring. Therefore, the primary π → π* transition for 1-ethoxy-3-methyl-5-nitrobenzene is predictably shifted to ~278–280 nm , while the n → π* transition experiences a minor shift to ~335 nm .
Comparative Absorption Maxima
The following table summarizes the spectral shifts caused by varying degrees of substitution, providing a comparative baseline for method development.
| Compound | Substitution Pattern | Solvent | Primary λ_max (π→π) | Secondary λ_max (n→π) | Molar Absorptivity (log ε) |
| Nitrobenzene | Unsubstituted | Hexane/EtOH | ~252 nm | ~330 nm | ~4.00 |
| 3-Nitrophenol | 1-Hydroxy-3-nitro | Water | 272 nm | 328 nm | 3.77 |
| 1-Ethoxy-3-methyl-5-nitrobenzene | 1-Ethoxy-3-methyl-5-nitro | Ethanol | ~278 nm | ~335 nm | ~3.85 (Predicted) |
| p-Nitroanisole | 1-Methoxy-4-nitro | Ethanol | ~290–310 nm | Obscured | >4.00 |
Note: The massive shift seen in para-substituted analogs (like p-nitroanisole) is absent here due to the lack of direct resonance conjugation in the 1,3,5-meta configuration.
Self-Validating Experimental Protocol
A robust analytical protocol must be a self-validating system. If an error occurs during sample preparation or instrument calibration, the methodology must inherently flag the discrepancy. We achieve this by integrating a Beer-Lambert linearity matrix directly into the routine scan.
Step-by-Step Methodology
Step 1: Solvent Selection & Blanking
-
Action: Select HPLC-grade Ethanol (UV cut-off < 210 nm) as the diluent. Fill two matched 1 cm path-length quartz cuvettes with the solvent and run a dual-beam baseline correction.
-
Causality: Ethanol perfectly solvates the moderately hydrophobic 1-ethoxy-3-methyl-5-nitrobenzene while providing a completely transparent optical window in the 250–400 nm range. Matched quartz cuvettes eliminate optical aberrations caused by glass absorption.
Step 2: Gravimetric Stock Preparation
-
Action: Accurately weigh 10.0 mg of 1-ethoxy-3-methyl-5-nitrobenzene using a microbalance. Transfer to a 100 mL volumetric flask and bring to volume with ethanol to create a 100 µg/mL stock solution. Sonicate for 5 minutes.
-
Causality: Sonication ensures complete dissolution, preventing micro-particulate scattering (Tyndall effect) which falsely inflates absorbance readings at lower wavelengths.
Step 3: Serial Dilution (Linearity Matrix)
-
Action: Prepare working standards at 5, 10, 15, 20, and 25 µg/mL using precise volumetric pipettes.
-
Causality: This specific concentration range ensures that the maximum absorbance (at ~278 nm) falls strictly between 0.1 and 1.0 AU. This is the optimal linear dynamic range for standard photomultiplier tube (PMT) detectors, preventing photometric saturation.
Step 4: Spectral Acquisition
-
Action: Scan each dilution from 200 nm to 400 nm at a scan rate of 240 nm/min with a 1 nm slit width.
-
Causality: A 1 nm slit width provides the perfect balance between spectral resolution (to accurately pinpoint the λ_max) and signal-to-noise ratio.
Step 5: System Suitability Validation
-
Action: Plot the Absorbance values at the exact λ_max (e.g., 278 nm) against the concentration matrix.
-
Causality: Calculate the linear regression. An R² value ≥ 0.999 validates the method. If the R² drops below this threshold, the system self-reports an error (e.g., solvent evaporation, weighing error, or solute aggregation), invalidating the run before the data can be misused.
Workflow Visualization
The following diagram maps the logical progression of the self-validating UV-Vis methodology.
UV-Vis spectral validation workflow for 1-Ethoxy-3-methyl-5-nitrobenzene.
Applications in Drug Development
Understanding the ~278 nm absorption maximum of 1-ethoxy-3-methyl-5-nitrobenzene is highly practical for reaction monitoring .
A common synthetic step in drug development is the reduction of the nitro group to an amine (forming an aniline derivative). By tracking the reaction mixture via UV-Vis, a scientist can observe the disappearance of the characteristic 278 nm nitro-aromatic band and the simultaneous emergence of a blue-shifted aniline band. This provides real-time, non-destructive kinetic data, allowing chemists to quench reactions at the exact moment of completion, thereby minimizing degradation products and maximizing yield.
References
-
Effect of nitrobenzene on solution UV/Vis spectra - Chemistry Stack Exchange. Stack Exchange. Available at:[Link]
-
3-Nitrophenol | C6H5NO3 | CID 11137 - PubChem. National Institutes of Health (NIH). Available at:[Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethoxy-3-methyl-5-nitrobenzene
Hazard Profile Analysis: Understanding the "Why" Behind the Precautions
1-Ethoxy-3-methyl-5-nitrobenzene belongs to the nitroaromatic family. The nitro (-NO2) group fundamentally dictates its chemical behavior and toxicological profile. Its hazards are not merely a list to be memorized but are a direct consequence of its molecular structure, which is similar to well-studied compounds like nitrobenzene.
Inferred Toxicological & Environmental Hazards:
-
High Acute Toxicity: Nitroaromatic compounds are readily absorbed through the skin, as well as via inhalation and ingestion.[2][3] Exposure can lead to toxic effects on the blood, primarily the formation of methemoglobin, which impairs oxygen transport and can cause symptoms like dizziness, headache, and cyanosis (blueish skin).[3]
-
Organ Damage & Carcinogenicity: Prolonged or repeated exposure may cause significant damage to the blood, spleen, and liver.[3] Nitrobenzene itself is classified as a suspected human carcinogen and may damage fertility or the unborn child.[4] Therefore, 1-Ethoxy-3-methyl-5-nitrobenzene must be handled as a potential carcinogen and reproductive toxin.
-
Aquatic Toxicity: These compounds are generally toxic to aquatic life with long-lasting effects.[4] This is a critical causality for the strict prohibition against drain disposal; environmental release can cause significant, persistent harm to ecosystems.[3][5]
Physical Hazards:
-
Combustibility: While not highly flammable, nitrobenzene is a combustible liquid with a flashpoint of 88°C.[3] This means that at or above this temperature, it can form an explosive vapor/air mixture.[3] All ignition sources must be rigorously controlled in storage and handling areas.[6][7]
Comparative Hazard Data of Structurally Related Compounds
| Compound | CAS Number | GHS Hazard Statements |
| Nitrobenzene | 98-95-3 | Toxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331); Suspected of causing cancer (H351); Suspected of damaging fertility or the unborn child (H361); Causes damage to organs through prolonged or repeated exposure (H372); Toxic to aquatic life with long lasting effects (H411).[4] |
| 1-Chloro-4-nitrobenzene | 100-00-5 | Toxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331); Suspected of causing genetic defects (H341); Suspected of causing cancer (H351); May cause damage to organs through prolonged or repeated exposure (H373); Toxic to aquatic life with long lasting effects (H411).[1] |
| 3-Bromo-5-nitroanisole | 16618-67-0 | Causes skin irritation (H315); Causes serious eye irritation (H319).[8] |
Pre-Disposal Safety: Personal Protective Equipment (PPE) & Handling
Before generating or handling the first drop of waste, a self-validating system of protection must be in place. The choice of PPE is dictated directly by the compound's high toxicity and dermal absorption potential.
Step-by-Step PPE Protocol:
-
Hand Protection: Wear nitrile or butyl rubber gloves. Standard latex gloves are not sufficient. The goal is to prevent skin contact, a primary route of exposure for nitrobenzenes.[3] Always double-glove if there is a risk of splash or immersion.
-
Eye Protection: Use chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9] This is non-negotiable to protect against splashes.
-
Body Protection: A chemically resistant lab coat is mandatory. For larger quantities or in case of a spill, a chemically impervious apron or suit is required to prevent contamination of personal clothing.[8]
-
Respiratory Protection: All handling of 1-Ethoxy-3-methyl-5-nitrobenzene waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[5]
On-Site Waste Management: A Step-by-Step Protocol
Proper segregation and containment at the point of generation are the most critical steps in ensuring a safe disposal pathway.
Protocol for Waste Collection:
-
Waste Segregation (The Causality of Purity):
-
Collect waste 1-Ethoxy-3-methyl-5-nitrobenzene in a dedicated container labeled "Halogenated Organic Waste" if it is mixed with halogenated solvents, or "Non-Halogenated Organic Waste" if it is not. Given its structure (no halogens), it would typically go into a non-halogenated stream unless contaminated.
-
Crucially, do not mix this waste with non-compatible streams like aqueous waste, strong acids, or oxidizers. [1] Mixing complicates the final incineration process and can create unforeseen chemical hazards.[3]
-
-
Container Selection & Labeling (The Principle of Clear Communication):
-
Select an appropriate container: Use a chemically resistant container (e.g., glass or polyethylene) with a secure, tight-fitting lid.[7] Ensure the container is in good condition and free from cracks or leaks.
-
Label Immediately: A container is not a waste container until it is labeled. The label must include, at a minimum:
-
-
On-site Accumulation & Storage (The Importance of Control):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
This area must be under the direct control of laboratory personnel.
-
Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks.
-
Keep the container closed at all times except when adding waste.[5][7]
-
Spill & Emergency Procedures
Preparedness is paramount. In the event of a spill, a clear, pre-defined plan prevents escalation.
-
Evacuate & Alert: Evacuate all non-essential personnel from the immediate spill area. Alert your colleagues and the institutional EHS department.[6]
-
Remove Ignition Sources: Immediately remove all sources of ignition from the area.[6][7]
-
Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood to capture vapors.
-
Contain & Absorb: Wearing full PPE, contain the spill. Absorb the liquid using an inert material like vermiculite, dry sand, or a commercial chemical absorbent.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect & Dispose: Carefully sweep or scoop the saturated absorbent material into a designated hazardous waste container.[8][10] Label it appropriately and manage it as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
The Final Disposal Pathway: High-Temperature Incineration
The journey for your hazardous waste container ends at a licensed Treatment, Storage, and Disposal Facility (TSDF). For nitroaromatic compounds, the scientifically preferred and most effective disposal method is high-temperature incineration .[1][2]
-
Why Incineration? The high temperatures (typically exceeding 1,800°F or 980°C) and controlled conditions within a hazardous waste incinerator are necessary to break the stable aromatic ring and nitro group.[1] This process completely destroys the organic molecule, converting it into less harmful substances like carbon dioxide, water, and nitrogen oxides.
-
Emission Control: These incinerators are equipped with sophisticated air pollution control systems, including scrubbers, to neutralize acidic gases and capture particulates, thereby preventing the release of harmful pollutants into the atmosphere.[1]
-
Ash Disposal: Any resulting ash is tested. If it is deemed non-hazardous, it can be placed in a standard landfill. If it retains hazardous characteristics, it must be disposed of in a secure hazardous waste landfill.[1]
By adhering to these scientifically grounded procedures, you not only ensure your personal safety and that of your colleagues but also uphold your responsibility to protect the environment.
References
- Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
- Toxicological Profile for Nitrobenzene.
- Nitrobenzene - Hazard Summary.New Jersey Department of Health.
- Safety D
- Safety Data Sheet - Magnesium mono-p-nitrobenzyl malon
- Safety D
- Safety D
- Safety Data Sheet - 3-Bromo-5-nitroanisole.Tokyo Chemical Industry Co., Ltd.
- Safety Data Sheet - Nitrobenzene.DC Fine Chemicals.
- Safety D
- Safety Data Sheet - 1,3-Dibromo-5-nitrobenzene.TCI Chemicals.
- Safety D
- Safety Data Sheet - 1,2-Diethoxybenzene.Fisher Scientific.
- ICSC 0065 - Nitrobenzene.
- Management of Hazardous Waste Pharmaceuticals.US Environmental Protection Agency (EPA).
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.American Society of Health-System Pharmacists (ASHP).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. ICSC 0065 - NITROBENZENE [chemicalsafety.ilo.org]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. carlroth.com [carlroth.com]
- 6. nj.gov [nj.gov]
- 7. dl.novachem.com.au [dl.novachem.com.au]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
Personal protective equipment for handling 1-Ethoxy-3-methyl-5-nitrobenzene
Executive Safety Summary
Compound Class: Nitroaromatic Ether (Alkoxy-nitro-toluene derivative) Primary Hazard: Acute Dermal Toxicity & Methemoglobinemia Immediate Action Required: Treat this compound as a "Skin-Silent" killer.[1] It penetrates standard nitrile gloves rapidly and enters the bloodstream, oxidizing hemoglobin to methemoglobin, leading to cellular hypoxia (chemical suffocation).
This guide supersedes generic laboratory safety advice. It is engineered for researchers requiring precise logistical control over this specific nitroaromatic intermediate.
Hazard Architecture & Risk Assessment
To handle 1-Ethoxy-3-methyl-5-nitrobenzene safely, you must understand the mechanism of its toxicity, not just the hazard symbols.[1]
| Hazard Domain | Mechanism of Action | Operational Implication |
| Hematologic | Methemoglobinemia: The nitro group is metabolized (reduced) to a nitroso/hydroxylamine intermediate, which oxidizes Ferrous iron ( | Cyanosis Watch: Blue coloration of lips/fingernails is a late-stage sign.[1] Pulse Oximetry is recommended for high-exposure handling. |
| Dermal | Lipophilic Penetration: The ethoxy and methyl groups increase lipid solubility, facilitating rapid transdermal absorption. | Glove Failure: Thin disposable nitrile gloves offer <5 minutes of protection against solution-phase nitroaromatics.[1] |
| Physical | Thermal Instability: While mono-nitro compounds are generally stable, they are energetic.[1] | No Dry Distillation: Never distill to dryness. Avoid heating above 100°C without DSC (Differential Scanning Calorimetry) data. |
Personal Protective Equipment (PPE) Matrix
Standard lab PPE is insufficient. Use this tiered approach based on your operational scale.
Glove Selection Protocol (Critical)
The "Nitrile Fallacy": Researchers often assume nitrile protects against everything. For nitroaromatics, standard 4-mil nitrile degrades and permeates quickly.[1]
| Tier | Glove Material | Brand Examples | Breakthrough Time | Usage Context |
| Primary (Inner) | EVOH/PE Laminate | Ansell Barrier®, Silver Shield® | >480 min | MANDATORY for all handling.[1] These are chemically impervious but offer poor dexterity. |
| Secondary (Outer) | Thick Nitrile (8 mil) | Microflex® 93-260 | ~15-30 min | Provides dexterity and protects the inner laminate glove from physical tears.[1] |
| Prohibited | Latex, Vinyl, Thin Nitrile | Generic Lab Stock | <2 min | Do NOT use as primary protection. |
Respiratory & Body Protection[2][3][4][5]
-
Respiratory:
-
Body:
-
Lab Coat: 100% Cotton (fire resistant) or Nomex. Avoid synthetic blends that melt on skin during thermal events.
-
Apron: Chemical-resistant rubber/neoprene apron required for transfers >100 mL.[1]
-
Operational Protocol: Handling & Synthesis
Phase 1: Preparation & Weighing[2]
-
Static Control: Nitroaromatic powders can be static-prone.[1] Use an anti-static gun or ionizer bar during weighing to prevent powder dispersal.
-
Double-Containment: Transport the reagent bottle inside a secondary polyethylene container to the balance.
-
The "Dirty Hand" Rule: Designate one hand (your non-dominant) as "dirty" for handling the reagent bottle and spatula. Keep the other hand "clean" for touching the balance doors and notebook.
Phase 2: Reaction & Solubilization
-
Solvent Choice: When dissolving, add solvent slowly. Nitro compounds can exhibit heat of solution effects.
-
Inert Atmosphere: Run reactions under Nitrogen (
) or Argon ( ).[1] Oxygen at high temperatures can accelerate oxidative decomposition of the alkyl side chains.
Phase 3: Visualization of Safety Logic
The following diagram outlines the decision process for PPE and handling based on the state of matter.
Figure 1: Decision logic for PPE and engineering controls based on physical state.[1]
Emergency Response Procedures
Exposure (Skin/Eyes)[1][6]
-
Immediate Doffing: If liquid contacts the outer glove, immediately remove both pairs. Do not try to "wipe" it off.[2]
-
Wash: Flush skin with copious soap and water for 15 minutes. Do not use ethanol or organic solvents—these will accelerate absorption into the blood.
-
Medical Alert: Inform medical personnel of Nitroaromatic Exposure . Suggest monitoring for Methemoglobinemia.[3]
Spills
-
Small Spill (<10g): Absorb with vermiculite or sand. Do not use paper towels (combustible nitrate formation risk).[1]
-
Large Spill: Evacuate area. Call EHS.
Waste Disposal & Deactivation
Never dispose of nitroaromatics in the sink. They are toxic to aquatic life and persist in water systems.
| Waste Stream | Classification | Packaging |
| Solid Waste | Hazardous Organic Solid (Toxic) | Double-bagged in clear polyethylene, placed in a rigid drum.[1] |
| Liquid Waste | Halogenated/Non-Halogenated Organic | Glass or HDPE carboy. Label "Contains Nitroaromatics". |
| Sharps/Glass | Contaminated Sharps | Hard-walled sharps container.[1] |
Decontamination of Glassware: Rinse glassware with Acetone, then wash with an alkaline detergent (e.g., Alconox). Collect the first acetone rinse as hazardous waste.
Figure 2: Waste segregation and disposal workflow to prevent environmental contamination.
References
-
PubChem. (2025). 1-Methoxy-3-methyl-5-nitrobenzene Compound Summary. National Library of Medicine. [Link](Note: Used as the primary structural and toxicological analog).
-
Florida Atlantic University. (2025). Guidelines for Explosive and Potentially Explosive Chemicals. EH&S. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
